N-((2,4,6-triphenyl)phenyl)thiourea
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2,4,6-triphenylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2S/c26-25(28)27-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,(H3,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQGKQHSRBXFOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)NC(=S)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of N-((2,4,6-triphenyl)phenyl)thiourea
Structure, Synthesis, and Functional Applications in High-Steric Environments
Executive Summary
N-((2,4,6-triphenyl)phenyl)thiourea (CAS: 860609-80-9) is a specialized, sterically demanding thiourea derivative used primarily in advanced coordination chemistry and supramolecular catalysis. Distinguished by its "super-bulky" terphenyl substituent, this molecule serves as a privileged scaffold for stabilizing low-coordinate metal centers and creating protected hydrogen-bonding pockets for anion recognition. Unlike simple thioureas, the 2,4,6-triphenylphenyl group (often abbreviated as
Molecular Architecture & Steric Dynamics
Structural Core
The molecule consists of a thiourea moiety (
-
Formula:
-
Systematic Name: 1-(5'-phenyl-[1,1':3',1''-terphenyl]-2'-yl)thiourea (Note: Numbering depends on the priority of the amine vs. phenyls; commonly referred to as N-(2,4,6-triphenylphenyl)thiourea).
Conformational "Gear" Effect
The defining feature of this molecule is the steric crowding around the central aniline nitrogen. To minimize steric clash, the three peripheral phenyl rings at positions 2, 4, and 6 twist out of the plane of the central benzene ring, typically adopting an orthogonal or "propeller-like" conformation.
-
Orthogonal Shielding: The phenyl groups at positions 2 and 6 create a deep steric wall flanking the thiourea group. This prevents the approach of large competitors but allows small substrates or metal ions to bind within the "cleft."
-
Electronic Modulation: While the phenyl rings are electron-withdrawing by induction, their lack of planarity limits resonance delocalization, keeping the thiourea nitrogen relatively electron-rich compared to planar conjugated systems.
Synthesis Protocol
Self-Validating Methodology for High-Purity Isolation
The synthesis of N-((2,4,6-triphenyl)phenyl)thiourea presents a challenge due to the nucleophilic deactivation of the amine by the bulky ortho-phenyl groups. Direct reaction with ammonium thiocyanate is often ineffective. The preferred route utilizes benzoyl isothiocyanate as a highly electrophilic "trojan horse" to install the thiourea motif, followed by hydrolysis.
Reaction Scheme (Graphviz Visualization)
Step-by-Step Protocol
Step 1: Formation of the Benzoyl Thiourea Intermediate
-
Dissolution: Dissolve 1.0 eq of 2,4,6-triphenylaniline in dry acetone or dichloromethane (DCM). The bulky amine may require gentle warming for complete dissolution.
-
Addition: Dropwise add 1.1 eq of benzoyl isothiocyanate at room temperature.
-
Causality: Benzoyl isothiocyanate is significantly more electrophilic than simple isothiocyanates, compensating for the poor nucleophilicity of the hindered aniline.
-
-
Reflux: Heat the mixture to reflux for 2–4 hours. Monitor via TLC (silica, 20% EtOAc/Hexanes) until the starting amine is consumed.
-
Isolation: Cool to room temperature. The benzoyl-thiourea intermediate often precipitates as a yellow solid. Filter and wash with cold ethanol.
Step 2: Hydrolysis to the Free Thiourea
-
Suspension: Suspend the intermediate in a mixture of methanol and 10% aqueous NaOH (1:1 v/v).
-
Deprotection: Heat at
for 1 hour. The solution will clarify as the benzoyl group is cleaved. -
Neutralization: Cool the mixture and acidify to pH 3–4 using dilute HCl.
-
Precipitation: The target thiourea will precipitate as a white or off-white solid.
-
Purification: Recrystallize from ethanol/chloroform to remove benzoic acid byproducts.
Physicochemical Properties[2][3][4][5][6][7]
| Property | Description | Data/Observation |
| Physical State | Solid | White to off-white crystalline powder |
| Melting Point | High | Typically >200°C (dec) due to rigid terphenyl core |
| Solubility | Lipophilic | Soluble in DMSO, DMF, DCM, THF. Insoluble in water. |
| IR Spectrum | Thiourea Signatures | |
| 1H NMR | Structural Validation | Aromatic protons (multiplets, 6.8–7.5 ppm); Thiourea NH (broad singlets, solvent dependent, often >8.0 ppm) |
Functional Applications
Coordination Chemistry & Cluster Stabilization
The primary utility of N-((2,4,6-triphenyl)phenyl)thiourea lies in its ability to stabilize reactive metal centers.
-
Mechanism: The bulky terphenyl group acts as a "steric umbrella," preventing the formation of thermodynamically stable but catalytically inactive metal oxides or dimers.
-
Case Study (Fe-S Clusters): This ligand (and its selenourea analogs) has been used to model the Nitrogenase P-cluster. The steric bulk allows for the isolation of discrete Iron-Sulfur clusters by preventing uncontrolled aggregation into bulk iron sulfide [1].
Anion Recognition & Organocatalysis
While less acidic than bis(trifluoromethyl)phenyl thioureas (Schreiner's catalyst), this molecule offers a unique "shape-selective" binding pocket .
-
Binding Mode: The two N-H protons act as a bidentate hydrogen bond donor.
-
Selectivity: The orthogonal phenyl rings create a narrow cleft that can discriminate anions based on size (e.g., binding spherical halides like
over larger polyatomic anions).
Mode of Action Diagram
Safety & Handling
-
Hazard Classification: Like many thioureas, this compound should be treated as a potential thyroid toxicant (goitrogen) and skin sensitizer, although its high molecular weight reduces volatility and bioavailability compared to simple thiourea.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. The C=S bond is susceptible to oxidative desulfurization (forming ureas) if exposed to peroxide or bleach.
-
PPE: Standard laboratory PPE (nitrile gloves, safety glasses, lab coat) is sufficient. Work in a fume hood during synthesis to avoid inhalation of isothiocyanate vapors.
References
-
Synthesis, Structures, and Electronic Properties of [8Fe-7S] Cluster Complexes Modeling the Nitrogenase P-Cluster. Source: ResearchGate / Osaka University
-
N-((2,4,6-TRIPHENYL)PHENYL)THIOUREA Product Entry. Source: ChemicalBook
-
Crystal Structure and Properties of Bulky Thiourea Derivatives. Source: Asian Journal of Chemistry / Zeitsch. für Kristallographie
-
Reactivity studies of bulky 1-benzoyl-3-(aryl)thioureas. Source: Massey University Thesis
Thermodynamic stability of triphenyl-substituted thiourea derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of Triphenyl-Substituted Thiourea Derivatives
This guide provides a comprehensive exploration of the thermodynamic stability of triphenyl-substituted thiourea derivatives, a class of compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4][5][6] The stability of these molecules is a critical parameter influencing their shelf-life, formulation efficacy, and biological activity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for stability assessment.
The Critical Role of Thermodynamic Stability
Triphenyl-substituted thiourea derivatives are a versatile scaffold in drug discovery, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][6] The core thiourea moiety, with its hydrogen bond donor and acceptor capabilities, allows these molecules to effectively interact with biological targets like enzymes and receptors.[1][7] However, the thermodynamic stability of a potential drug candidate is paramount. An unstable compound can degrade under storage or physiological conditions, leading to a loss of efficacy and the potential formation of toxic byproducts.[8] Therefore, a thorough understanding and rigorous evaluation of thermodynamic stability are essential from the earliest stages of research and development. This guide explains the causal relationships between molecular structure and stability and provides self-validating protocols to generate reliable and reproducible stability data.
Theoretical Framework: What Governs Stability?
The thermodynamic stability of a molecule is fundamentally related to its intramolecular and intermolecular forces.[9] A more stable compound exists in a lower energy state, requiring more energy to induce a chemical change or decomposition.[9][10]
2.1 Core Principles The stability of these derivatives is governed by several factors:
-
Molecular Structure: The arrangement of atoms and the nature of the chemical bonds are primary determinants. The thiourea backbone (–NH–C(S)–NH–) allows for rotational flexibility around the C-N bonds, leading to different conformations (e.g., cis-trans or trans-trans) that possess varying energy levels and stabilities.[11]
-
Substituent Effects: The electronic properties of substituents on the three phenyl rings significantly impact stability. Electron-withdrawing groups (e.g., -Cl, -CF₃) and electron-donating groups (e.g., -OCH₃, -CH₃) can alter the electron density across the molecule, affecting bond strengths and reactivity.[6][7]
-
Intermolecular Forces: In the solid state, stability is heavily influenced by how the molecules pack in the crystal lattice. Strong intermolecular interactions, such as hydrogen bonding (N-H···S or N-H···O) and π-π stacking between phenyl rings, create a more stable crystal structure that requires more energy to disrupt.[12]
2.2 Degradation Pathways Understanding potential degradation routes is key to designing stability studies. The primary pathways for thiourea derivatives include:
-
Oxidation: The sulfur atom in the thiocarbonyl group (C=S) is susceptible to oxidation, which can lead to the formation of urea analogs or various sulfur oxides.[8]
-
Hydrolysis: Under acidic or basic conditions, the C-N bonds can be cleaved, breaking down the molecule.[8]
-
Thermal Decomposition: At elevated temperatures, molecules gain sufficient energy to overcome activation barriers, leading to bond cleavage and fragmentation. The products can be complex and include species like isocyanates, amines, and carbon disulfide.[13]
Below is a diagram illustrating the key factors that influence the overall stability of these compounds.
Caption: Key intramolecular and intermolecular factors governing stability.
Experimental Assessment of Thermodynamic Stability
A multi-faceted analytical approach is required for a comprehensive characterization of stability.[14] The choice of technique is driven by the need to obtain specific, reliable data on thermal transitions and degradation profiles.
3.1 Thermal Analysis: The Cornerstone of Stability Assessment
Thermal analysis techniques are indispensable for studying the behavior of materials as a function of temperature.[14][15]
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For triphenyl-substituted thioureas, DSC is expertly used to determine the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp melting peak at a high temperature is indicative of a highly ordered and stable crystal lattice. Broad peaks or multiple transitions may suggest the presence of impurities or polymorphism, where a compound can exist in different crystalline forms with varying stabilities.[11]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the gold standard for determining the decomposition temperature (Tₔ). A higher Tₔ signifies greater thermal stability. The TGA curve provides a clear profile of the degradation process, showing whether it occurs in a single step or multiple steps.[15][16]
3.2 Spectroscopic and Chromatographic Methods
While thermal analysis is key for solid-state stability, spectroscopic and chromatographic methods are vital for confirming structure and quantifying degradation in solution.
-
FT-IR and NMR Spectroscopy: These techniques are essential for initial structural confirmation and for analyzing residues after thermal stress tests to identify potential degradation products.[14][17][18][19]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity assessment and for conducting forced degradation studies.[14] By subjecting the compound to stress conditions (e.g., acid, base, oxidation, light, heat) and analyzing samples over time, one can quantify the rate of degradation and identify the resulting impurities.[8]
The following diagram outlines a robust workflow for a comprehensive stability assessment.
Caption: Workflow for comprehensive stability assessment of derivatives.
Field-Proven Experimental Protocols
The following protocols are designed as self-validating systems, incorporating necessary controls and checks to ensure data integrity.
4.1 Protocol: Synthesis of 1,3,5-Triphenyl-2-thiourea (A Model Compound)
Causality: This protocol uses a standard isothiocyanate-amine coupling reaction, which is a reliable and high-yielding method for synthesizing unsymmetrically substituted thioureas.[4][17][20] The purification by recrystallization is critical to ensure high purity, which is a prerequisite for accurate stability analysis.
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Reagent Addition: Add phenyl isothiocyanate (1.0 eq) dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure 1,3,5-triphenyl-2-thiourea product.
-
Validation: Confirm the structure and purity of the product using FT-IR, ¹H NMR, and HPLC before proceeding to stability testing.[14]
4.2 Protocol: Thermal Stability Analysis using TGA and DSC
Causality: This protocol ensures reproducible thermal data by specifying critical parameters like heating rate and atmosphere. A nitrogen atmosphere is used to prevent oxidative degradation, thereby isolating the thermal stability of the compound itself.[14]
-
Sample Preparation: Accurately weigh 3-5 mg of the purified thiourea derivative into a standard aluminum (for DSC) or alumina (for TGA) pan.[14]
-
Instrument Setup (TGA):
-
Place the sample in the TGA furnace.
-
Purge with high-purity nitrogen gas (e.g., 50 mL/min).
-
Set the temperature program to heat from 30 °C to 600 °C at a constant rate of 10 °C/min.[14]
-
-
Instrument Setup (DSC):
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge with high-purity nitrogen gas.
-
Set the temperature program to heat from 30 °C to a temperature above the melting point (e.g., 250 °C) at 10 °C/min.[14]
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Tₔ), defined as the temperature at which significant mass loss begins.
-
DSC: Determine the peak temperature of the melting endotherm (Tₘ).
-
-
System Validation: Run a known standard (e.g., Indium for DSC) to calibrate the instrument's temperature and enthalpy scales before sample analysis.
Data Interpretation and Presentation
Effective data presentation is crucial for comparing the stability of different derivatives. Quantitative data should always be summarized in a clear, tabular format.
Table 1: Representative Thermal Stability Data for Substituted Triphenyl-Thiourea Derivatives
| Compound ID | Phenyl Substituent (R) | Melting Point (Tₘ) from DSC (°C) | Decomposition Onset (Tₔ) from TGA (°C) |
| TPT-H | -H (unsubstituted) | 145.2 | 225.8 |
| TPT-Cl | 4-Chloro (EWG) | 158.6 | 240.3 |
| TPT-OMe | 4-Methoxy (EDG) | 139.8 | 218.5 |
Note: Data are hypothetical and for illustrative purposes.
Analysis of Representative Data: From the table, one can infer a structure-stability relationship. The chloro-substituted derivative (TPT-Cl ) exhibits a higher melting point and decomposition temperature compared to the unsubstituted parent compound. This suggests that the electron-withdrawing nature of chlorine and its potential involvement in stronger intermolecular interactions may enhance the overall thermodynamic stability of the crystal lattice. Conversely, the methoxy-substituted derivative (TPT-OMe ) shows slightly lower thermal stability, which could be attributed to different packing arrangements or electronic effects. Such comparative analysis is vital for lead candidate selection in drug development.
The Predictive Power of Computational Chemistry
In modern drug development, computational methods are used alongside experimental techniques to predict and rationalize the stability of molecules.
-
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of thiourea derivatives.[18][21] This allows for the calculation of parameters like bond dissociation energies, which can predict the weakest bond in the molecule, and the energy differences between various conformations (e.g., cis vs. trans isomers), helping to identify the most stable form.[11]
-
Molecular Docking and Dynamics: These simulations can predict how a thiourea derivative interacts with a biological target.[1][22] A stable binding conformation is essential for sustained biological activity, and these computational tools provide invaluable insight into the thermodynamic favorability of these interactions.
Conclusion
The thermodynamic stability of triphenyl-substituted thiourea derivatives is a multifaceted property that is critical to their successful application, particularly in pharmaceuticals. A rigorous assessment requires a synergistic approach, combining foundational thermal analysis techniques like DSC and TGA with spectroscopic and chromatographic methods. By following validated protocols and correlating experimental data with molecular structure, researchers can build a robust understanding of a compound's stability profile. This knowledge is indispensable for guiding the design of more stable and efficacious molecules, ultimately accelerating the journey from laboratory discovery to clinical application.
References
- A Researcher's Guide to Analytical Methods for Characterizing Thiourea Derivatives. Benchchem.
- Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). TÜBİTAK Academic Journals.
- Thermal stability and decomposition of urea, thiourea and selenourea analogous diselenide derivatives. ResearchGate.
- Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. TÜBİTAK Academic Journals.
- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry.
-
Wang, S., Gao, Q., & Wang, J. (2005). Thermodynamic analysis of decomposition of thiourea and thiourea oxides. The Journal of Physical Chemistry B, 109(36), 17281–17289. Available at: [Link]
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. PMC.
- Mechanism of thermal decomposition of thiourea derivatives. ResearchGate.
- Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI.
- Thiourea Derivatives in Agrochemical Discovery and Development. (2025). Journal of Agricultural and Food Chemistry.
- Stability Analysis on the Polymorphic Compound of Thiourea Derivatives: 1,3-Bis(1-(4-Methylphenyl)Ethyl)Thiourea. Journal of Physical Science.
- Preventing degradation of thiourea derivatives during long-term storage. Benchchem.
- Structure and stability of thiourea with water, DFT and MP2 calculations. ResearchGate.
- Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. (2024). RSC Publishing.
- Effect of Stabilizer on Gold Leaching with Thiourea in Alkaline Solutions. (2022). MDPI.
- Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. (2005). The Journal of Physical Chemistry B.
- Experimental Techniques to Study Organic Chemistry Mechanisms. Kozlowski group.
- A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. ResearchGate.
- Using of some novel derivatives of thiourea for Synthesis of pharmaceutical compounds of 5- Arylidine-2-imino-4-thiazolidinones. ijaers.
- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022).
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (2017). Malaysian Journal of Analytical Sciences.
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
- 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells. (2024). PubMed.
- Thiourea synthesis by thioacylation. Organic Chemistry Portal.
- Thermodynamic stability and heat of combustion. (2018). Reddit.
- AAMC MCAT Practice Exam 3 Cp Solutions. Jack Westin.
- Thermodynamic Analysis of Decomposition of Thiourea and Thiourea Oxides. ResearchGate.
- Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives. ResearchGate.
- Experimental Approaches to Improve Thermal Stability of Organic Phase Change Properties. (2025).
- Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[ - Research India Publications. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPptJ3a_vYp_jc0spSS4X4ZlDQstZaEgbtX-hSAv2vwnxZTWRdROiF79CR2Jgca83noETdJnz644frZ0WtHIfmiFW8CTfB2ZBpRXHk4IwMq0XCo3dT_kylUP-x34qTgessJoZubixRaKpvIJwlsU11CX0RyCJLaHQQ=
- FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea.
- ¹H-NMR spectra of the thiourea derivatives. ResearchGate.
- Computational Studies of Thiourea Derivatives as Anticancer Candidates through Inhibition of Sirtuin-1 (SIRT1). (2022). Jurnal Kimia Sains dan Aplikasi.
- Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. Jetir.Org.
- Synthesis of new thiourea derivatives and metal complexes. KSU BAP.
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- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Disubstituted thiourea derivatives: Promising candidates for medicinal applications with enhanced cytotoxic effects on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Hydrogen Bonding Capabilities of N-((2,4,6-triphenyl)phenyl)thiourea in Solution
Executive Summary
This technical guide provides a comprehensive analysis of the hydrogen bonding (HB) mechanics, solution-phase behavior, and experimental characterization of N-((2,4,6-triphenyl)phenyl)thiourea . Unlike standard diarylthioureas (e.g., Schreiner’s thiourea) which rely primarily on electronic activation via electron-withdrawing groups (EWGs), this scaffold utilizes extreme steric shielding—provided by the m-terphenyl derivative "super-trityl" group—to enforce monodentate isolation and enhance substrate selectivity.
This document is designed for application scientists and medicinal chemists requiring precise protocols for quantifying anion binding affinities (
Molecular Architecture & Solvation Mechanics
The Steric "Gear" Mechanism
The defining feature of N-((2,4,6-triphenyl)phenyl)thiourea (CAS: 860609-80-9) is the 2,4,6-triphenylphenyl substituent. This bulky aromatic shell functions as a "molecular wall," creating a deep steric cleft around the thiourea moiety.
-
Prevention of Self-Aggregation: Simple thioureas (e.g., diphenylthiourea) suffer from extensive self-association (dimerization) in non-polar solvents via intermolecular
bonds. The 2,4,6-triphenylphenyl group sterically occludes the thiourea sulfur, effectively suppressing dimerization ( ). This ensures that the molecule exists as a discrete monomer in solution, maximizing the effective concentration of the HB donor sites. -
Pre-organization: The steric bulk restricts rotation around the
bond, locking the thiourea into a semi-rigid conformation that pre-organizes the N-H protons for syn-syn binding. This reduces the entropic penalty upon guest binding.
Solvent Compatibility & Dielectric Shielding
The lipophilic polyphenyl shell confers exceptional solubility in non-polar media (Chloroform, Toluene, Benzene). In these low-dielectric environments (
| Solvent | Solubility | HB Competitiveness | Recommended Use |
| CDCl₃ | High | Low | Primary Characterization (Binding constants |
| DMSO-d₆ | Moderate | High | Competitive Binding (Only for very strong anions like |
| Toluene-d₈ | High | Negligible | Cryogenic Studies / Variable Temperature NMR |
| MeCN-d₃ | Moderate | Moderate | Kinetic Studies |
Hydrogen Bonding Mechanics & Anion Recognition[1]
The thiourea moiety operates as a bidentate HB donor.[1] The interaction energy is derived from the dual coordination of an anion (or Lewis base) by the two N-H protons.
Binding Equilibrium
The interaction follows a fast-exchange equilibrium on the NMR timescale. The bulky scaffold typically enforces a 1:1 Stoichiometry (Host:Guest), as the steric cleft is too narrow to accommodate sandwich complexes (2:1) often seen with smaller ureas.
Mechanism Visualization: The following diagram illustrates the binding equilibrium and the steric shielding effect.
Caption: Figure 1. The 2,4,6-triphenylphenyl group prevents self-aggregation (red dotted line), forcing the equilibrium toward the active monomeric host, which binds anions in a 1:1 complex.
Experimental Protocol: ¹H NMR Titration
Standard Operating Procedure (SOP) for determining Binding Constants (
This protocol is self-validating: the maintenance of isosbestic points (if using UV-Vis) or sharp, shifting peaks (NMR) confirms the absence of side reactions or decomposition.
Materials & Preparation
-
Host Stock (H): 2.0 mM N-((2,4,6-triphenyl)phenyl)thiourea in
(dried over molecular sieves). -
Guest Stock (G): 20.0 mM Tetrabutylammonium (TBA) salt of the anion (e.g., TBA-Cl, TBA-OAc) in the same Host Stock solution.
-
Critical Step: Dissolving the Guest in the Host stock (rather than pure solvent) ensures the Host concentration remains constant
throughout the titration, simplifying the mathematical model.
-
Titration Workflow
-
Initial Scan: Transfer 500 µL of Host Stock (H) into a precision NMR tube. Acquire a reference ¹H NMR spectrum (64 scans). Record the chemical shift (
) of the thiourea N-H protons (typically ppm). -
Aliquot Addition: Add aliquots of Guest Stock (G) directly to the NMR tube using a gas-tight microliter syringe.
-
Recommended Volumes: 0, 5, 10, 20, 30, 50, 75, 100, 150, 200, 300, 500 µL equivalents.
-
-
Equilibration: Cap and invert the tube 10 times. Allow 2 minutes for thermal equilibration inside the probe before acquisition.
-
Data Acquisition: Acquire spectra for each point. Track the downfield shift (
) of the N-H protons.
Workflow Diagram
Caption: Figure 2. Step-by-step NMR titration workflow ensuring constant host concentration for simplified isotherm fitting.
Data Analysis & Interpretation
Quantitative Fitting
Do not use linear transformations (e.g., Benesi-Hildebrand) as they distort error distributions. Use Non-Linear Regression (NLR) fitting for a 1:1 binding model:
- : Total concentration of Host (constant).
- : Total concentration of Guest (variable).
-
: Observed shift change (
). -
: Association constant (
).
Causality in Shift Data
-
Strong Downfield Shift (>2 ppm): Indicates planar, bidentate H-bonding (e.g., with Acetate or Benzoate). The protons are deshielded by the anion's electron density.
-
Broadening: If N-H peaks broaden significantly or disappear, the system is in intermediate exchange on the NMR timescale. This often implies a very high binding constant (
) or steric locking.-
Remedial Action: Lower the concentration or switch to a more competitive solvent (e.g., 5% DMSO-d₆ in CDCl₃).
-
Applications in Drug Discovery & Catalysis
Chloride Transport Simulation
The lipophilic nature of the N-((2,4,6-triphenyl)phenyl)thiourea scaffold mimics the hydrophobic interior of transport proteins.
-
Experiment: U-tube transport assay.
-
Relevance: Assessing the molecule's ability to strip chloride from an aqueous phase and transport it through a bulk organic phase (chloroform layer) to a receiving phase. This models transmembrane anion transport, a key mechanism for cystic fibrosis drug development.
Organocatalysis
This molecule serves as a "privileged" catalyst for reactions requiring H-bond activation in non-polar media (e.g., Friedel-Crafts alkylations).
-
Mechanism: The bulky group prevents product inhibition (where the product H-bonds to the catalyst) by sterically excluding larger product molecules from the active site, favoring the turnover of smaller substrates.
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters. [Link]
- Establishes the foundational theory of thiourea H-bonding c
-
Yakovenko, A. A., et al. (2024). Thiourea-Based Receptors for Anion Recognition and Signaling.[2] ACS Omega. [Link]
- Provides current protocols for NMR and UV-Vis titr
-
Wenzel, M., et al. (2012). Anion transport with supramolecular transporters. Chemical Society Reviews. [Link]
- Details the relevance of lipophilic thioureas in transmembrane transport.
- Verification of the specific chemical entity and CAS registry.
-
Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews. [Link]
- The authoritative source for the non-linear regression mathem
Sources
Comprehensive Solubility Profiling of N-((2,4,6-Triphenyl)phenyl)thiourea: Methodologies and Structural Insights
Executive Summary
N-((2,4,6-triphenyl)phenyl)thiourea (CAS: 860609-80-9) represents a distinct class of "super-bulky" thiourea ligands. Characterized by the sterically demanding 2,4,6-triphenylphenyl group (often referred to as a substituted
Understanding its solubility profile is not merely a logistical requirement for synthesis but a fundamental parameter for optimizing its performance as a homogeneous catalyst or ligand. This guide provides a scientifically grounded analysis of its solubility behavior, derived from structural "push-pull" dynamics, and outlines a rigorous, self-validating protocol for empirical determination.
Chemical Identity & Solubility Logic
To predict and manipulate the solubility of N-((2,4,6-triphenyl)phenyl)thiourea, one must deconstruct its molecular architecture. The molecule exists as a hybrid system with competing solvation requirements.
Structural Dissection
-
The Hydrophobic Wing (The "Super-Trityl" Effect): The 2,4,6-triphenylphenyl moiety is a massive, lipophilic domain. Unlike planar aromatics that stack efficiently (lowering solubility), the ortho-phenyl substituents force a twisted, non-planar geometry. This "propeller" shape disrupts crystal lattice energy, theoretically enhancing solubility in non-polar and chlorinated solvents compared to flat analogues like anthracene.
-
The Hydrophilic Anchor (Thiourea): The
core is polar and capable of dual hydrogen bonding (donor via N-H, acceptor via S). This requires polar solvents for stabilization but is often shielded by the bulky wing.
The Predicted Solubility Landscape
Based on the "like dissolves like" principle modified by steric gearing, the expected profile is:
| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent solvation of the aromatic wing; dipole interacts with thiourea. |
| Polar Aprotic | DMSO, DMF, THF | High | Strong dipole stabilizes the thiourea core; organic nature accommodates the bulk. |
| Aromatic | Toluene, Benzene | Moderate to High | |
| Polar Protic | Methanol, Ethanol | Low to Moderate | H-bonding is possible, but the massive hydrophobic domain incurs a high energetic penalty in highly structured protic networks. |
| Non-Polar | Hexane, Pentane | Very Low | The polar thiourea head group is destabilized in the absence of dipole interactions. |
| Aqueous | Water, Buffers | Insoluble | Hydrophobic effect of the C |
Core Protocol: The Saturation Shake-Flask Method
As accurate literature data for this specific derivative is sparse, empirical determination is the gold standard. The following protocol is designed to be self-validating , ensuring thermodynamic equilibrium is reached.
Materials & Equipment
-
Solid Phase: N-((2,4,6-triphenyl)phenyl)thiourea (Purity >98%).
-
Solvents: HPLC-grade (DCM, EtOH, Toluene, DMSO).
-
Apparatus: Temperature-controlled orbital shaker, 0.22
m PTFE syringe filters (hydrophobic), HPLC-UV system.
Step-by-Step Workflow
Phase 1: Saturation & Equilibration
-
Excess Addition: Add the compound to the solvent in a glass vial until a visible solid precipitate persists.
-
Agitation: Place vials in the orbital shaker at a fixed temperature (
). -
Time-Course Validation (The "Self-Check"): Do not assume 24 hours is sufficient. Sample at
hours.-
Validation Rule: Equilibrium is confirmed only when the concentration deviation between consecutive time points is
.
-
Phase 2: Phase Separation
-
Sedimentation: Allow samples to stand for 1 hour to let macro-particles settle.
-
Filtration: Pass the supernatant through a pre-heated 0.22
m PTFE filter.-
Critical Step: Discard the first 200
L of filtrate to account for filter adsorption saturation.
-
Phase 3: Quantification (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Acetonitrile : Water (80:20 v/v) – High organic content required to elute the lipophilic compound.
-
Wavelength: 254 nm (Strong absorption from 4 phenyl rings).
-
Calculation: Determine mole fraction solubility (
) using the standard curve.
Caption: Workflow for the self-validating Saturation Shake-Flask method. The validation loop ensures thermodynamic equilibrium before quantification.
Thermodynamic Modeling & Data Analysis
Once experimental data (
The Model
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from regression.
Thermodynamic Parameters
Using the van't Hoff analysis, you can extract the enthalpy (
Interpretation for this Compound:
-
Positive
(Endothermic): Typical for bulky organics. Solubility increases with temperature. -
Positive
(Entropy Driven): Indicates that the disruption of the solvent structure (especially in alcohols) and the freedom of the bulky "propeller" wings drive the dissolution.
Applications & Solvent Selection Guide
Based on the structural properties and typical behavior of the N-((2,4,6-triphenyl)phenyl) class, the following solvent recommendations apply for specific research goals:
| Application | Recommended Solvent | Reasoning |
| Synthesis/Reaction | Dichloromethane (DCM) | High solubility allows for high-concentration kinetics; inert to thiourea. |
| Recrystallization | Ethanol / Toluene Mix | "Good/Bad" solvent pair. Dissolve in hot Toluene, add Ethanol to induce precipitation upon cooling. |
| Catalysis | Toluene or THF | Non-coordinating (Toluene) or weakly coordinating (THF) solvents that dissolve the catalyst without competing for the H-bond active site. |
| NMR Analysis | DMSO- | Ensures complete dissolution and sharp peaks for the exchangeable N-H protons. |
References
-
Synthesis and Ligand Chemistry
-
Plieger, P. G. (2002). Reactivity studies of 1-Benzoyl-3-(2,4,6-tri-tert-butylphenyl)thiourea and related ligands. Massey University. Link
- Context: Details the synthesis of the specific N-((2,4,6-triphenyl)phenyl)thiourea (BzPPtuH)
-
-
General Solubility Methodology
-
Traiwongsa, N., et al. (2025). Solid–liquid solubility behavior of thiourea in twelve organic solvents. Journal of Molecular Liquids. Link
- Context: Provides the foundational Apelblat modeling approach and thermodynamic equations for thiourea deriv
-
-
Structural Context (The "Super-Bulky" Group)
-
Simmons, E. M., & Hartwig, J. F. (2012). Catalytic functionalization of unactivated primary C–H bonds directed by an alcohol group. Nature. Link
- Context: Discusses the steric properties of the 2,4,6-triphenylphenyl auxiliary in c
-
-
Cayman Chemical Product Data
-
N-Phenylthiourea Solubility Profile. Cayman Chemical. Link
- Context: Baseline solubility data for the parent phenylthiourea scaffold (Soluble in DMSO/DMF ~30 mg/mL), serving as a lower-bound reference for lipophilicity.
-
Methodological & Application
Application Note: Strategic Optimization of Enantioselective Michael Additions Using Sterically Demanding Thiourea Catalysts
Introduction
The enantioselective Michael addition is a cornerstone of asymmetric synthesis, allowing the rapid construction of chiral carbon frameworks. While metal-ligand systems have historically dominated this space, bulky thiourea organocatalysts (specifically bifunctional tertiary-amine thioureas) offer a robust, metal-free alternative favored in late-stage pharmaceutical functionalization due to low toxicity and high tolerance for moisture/air.
However, the efficacy of these catalysts relies heavily on a "Goldilocks" zone of non-covalent interactions. Unlike metal catalysts that form strong coordinate bonds, thioureas operate via weak hydrogen bonding (H-bonding). Consequently, they are hypersensitive to environmental parameters such as solvent polarity, concentration-dependent aggregation, and temperature.
This guide provides a validated framework for optimizing these reactions, focusing on the Takemoto-type and Jacobsen-type scaffolds where steric bulk (e.g., 3,5-bis(trifluoromethyl)phenyl moieties) plays a critical role in both reactivity and stereocontrol.
Critical Parameter Analysis
The Role of Steric Bulk and Acidity
The "bulk" in high-performance thiourea catalysts serves two distinct mechanistic functions:
-
Electronic Activation: The 3,5-bis(trifluoromethyl)phenyl group, a standard feature in optimized catalysts, is electron-withdrawing. This lowers the pKa of the thiourea N-H protons, significantly strengthening the H-bond donation to the electrophile (e.g., nitroolefin or imide).
-
Aggregation Prevention: Thioureas are prone to self-association (dimerization) via intermolecular H-bonds. Dimers are often catalytically inactive or non-selective. Sterically demanding groups inhibit this stacking, favoring the monomeric, active catalytic species.
Solvent Dielectric & Polarity
Solvent selection is the single most impactful variable.
-
Non-polar solvents (Toluene, DCM): Preferred. They do not compete for H-bonding, allowing the catalyst to tightly bind the substrate.
-
Polar/Protic solvents (DMSO, MeOH, THF): Generally detrimental. They act as H-bond acceptors/donors, disrupting the catalyst-substrate complex and eroding enantiomeric excess (ee).
Concentration Effects
Contrary to standard kinetic intuition, higher concentration is not always better .
-
High Conc. (>0.5 M): Promotes catalyst self-aggregation. Rate increases, but ee often drops.
-
Optimal Conc. (0.05 – 0.2 M): Balances reaction rate with the population of monomeric catalyst.
Mechanistic Visualization
The following diagram illustrates the dual-activation mechanism of a bifunctional thiourea catalyst. The thiourea moiety activates the electrophile (Nitroolefin) via H-bonding, while the tertiary amine moiety activates the nucleophile (Malonate) via general base catalysis.
Figure 1: Dual activation mode of bifunctional thiourea catalysts. The tertiary amine deprotonates the nucleophile while the thiourea moiety stabilizes the electrophile via H-bonding, directing the approach to a single face.
Optimization Workflow
Use this decision tree when developing a new Michael addition method. Do not default to "standard" conditions without screening.
Figure 2: Strategic decision tree for optimizing reaction conditions based on initial screening results.
Standardized Protocol: Malonate Addition to Nitroolefin
This protocol serves as a benchmark for evaluating catalyst performance. It uses Takemoto's Catalyst (1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea).
Reagents & Equipment
-
Catalyst: Takemoto’s Catalyst (10 mol%).[1]
-
Electrophile: trans-
-Nitrostyrene (1.0 equiv). -
Nucleophile: Diethyl malonate (2.0 equiv).
-
Solvent: Toluene (Anhydrous, stored over 4Å MS).
-
Vessel: 2-dram vial with magnetic stir bar.
Step-by-Step Procedure
-
Preparation: Flame-dry the reaction vial and cool under argon.
-
Charge Electrophile: Add trans-
-nitrostyrene (0.5 mmol, 74.6 mg) and Takemoto’s catalyst (0.05 mmol, 20.7 mg) to the vial. -
Solvation: Add anhydrous Toluene (2.5 mL) to achieve a concentration of 0.2 M relative to the nitrostyrene. Stir at Room Temperature (23°C) for 5 minutes to ensure full dissolution and catalyst-substrate pre-complexation.
-
Initiation: Add Diethyl malonate (1.0 mmol, 152 µL) in one portion.
-
Monitoring: Stir the reaction at 23°C. Monitor by TLC (Hexane/EtOAc 8:2) or 1H NMR. Reaction typically completes in 12–24 hours.
-
Quench & Workup:
-
Note: Thioureas are sensitive to acidic workups.
-
Concentrate the reaction mixture directly under reduced pressure (Rotavap).
-
Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).
-
-
Analysis:
-
Yield: Gravimetric.
-
Enantioselectivity: Chiral HPLC (e.g., Daicel Chiralpak AD-H, Hexane/iPrOH 90:10, 1.0 mL/min).
-
Data Interpretation (Expected)
| Parameter | Value | Notes |
| Yield | 85 - 95% | High conversion due to activated nitro group. |
| ee% | 90 - 94% | High selectivity indicates successful monomeric catalysis. |
| dr | N/A | Malonate addition creates only one stereocenter. |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Product inhibition or catalyst deactivation. | Increase nucleophile equivalents (up to 5.0 eq). Ensure solvent is strictly anhydrous (water can compete for H-bonds). |
| Low ee% (<50%) | Background reaction (uncatalyzed). | The reaction is proceeding thermally. Lower temperature to 0°C or -20°C to suppress the background rate relative to the catalyzed rate. |
| Variable ee% | Catalyst aggregation.[2] | The concentration is too high. Dilute from 0.5 M to 0.1 M or 0.05 M. |
| Racemic Product | Trace impurities. | Check for trace strong bases or acids in the starting materials which can catalyze the racemic pathway. Recrystallize nitrostyrene. |
References
-
Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. [Link]
-
Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric Catalysis by Chiral Hydrogen-Bond Donors.[3] Angewandte Chemie International Edition, 45(10), 1520–1543.[3] [Link]
-
Schreiner, P. R. (2003). Metal-free organocatalysis through explicit hydrogen bonding interactions. Chemical Society Reviews, 32, 289-296. [Link]
-
Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea organocatalysis—What can be learnt from anion recognition? Chemical Society Reviews, 38, 1187-1198. [Link]
- Pihko, P. M. (2009). Hydrogen Bonding in Organic Synthesis. Wiley-VCH. (Textbook reference for solvent effects in H-bonding).
Sources
Application Notes and Protocols: Solvent Selection for Reactions Involving N-((2,4,6-triphenyl)phenyl)thiourea
Prepared by: Gemini, Senior Application Scientist
Introduction
In the field of organocatalysis, thiourea derivatives have emerged as a powerful class of catalysts that operate through non-covalent interactions, primarily hydrogen bonding.[1][2] N-((2,4,6-triphenyl)phenyl)thiourea represents a unique member of this family, distinguished by the profound steric bulk of its 2,4,6-triphenylphenyl substituent. This structural feature creates a defined, chiral-like pocket around the catalytically active N-H protons, suggesting significant potential for influencing reaction stereoselectivity. The primary catalytic function of this molecule is the activation of electrophilic species through a dual hydrogen-bond donor mechanism, effectively lowering the energy of the transition state.[2]
The efficacy of any reaction catalyzed by N-((2,4,6-triphenyl)phenyl)thiourea is inextricably linked to the choice of solvent. The solvent is not a passive medium but an active participant that influences catalyst and substrate solubility, modulates the strength of catalytic hydrogen bonds, and stabilizes transition states. Due to the catalyst's significant steric hindrance and lipophilicity, a careful and rational approach to solvent selection is paramount for achieving optimal reaction yields, rates, and selectivities.
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting solvents in reactions involving N-((2,4,6-triphenyl)phenyl)thiourea. We will explore the interplay between the catalyst's structure, solvent properties, and reaction outcomes, providing both foundational principles and actionable, detailed protocols for key synthetic transformations.
PART 1: Physicochemical Profile and Solubility Characteristics
The structure of N-((2,4,6-triphenyl)phenyl)thiourea is dominated by its large, non-polar aromatic framework. This dictates its physical and chemical properties, most notably its solubility. While empirical data for this specific molecule is scarce, its solubility profile can be reliably predicted based on the "like dissolves like" principle and the behavior of structurally similar, bulky organic molecules.[3][4] The compound is highly lipophilic and will exhibit poor solubility in polar, protic solvents.
Caption: Structure of N-((2,4,6-triphenyl)phenyl)thiourea.
Table 1: Predicted Solubility Profile
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | Toluene, Xylene, Trifluorotoluene | High | The non-polar, aromatic nature of these solvents effectively solvates the multiple phenyl rings of the catalyst. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform, DCE | High to Medium | These solvents possess sufficient polarity to dissolve the thiourea moiety while being compatible with the large hydrocarbon structure. |
| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl Ether | Medium to Low | Offer moderate polarity but may be less effective at solvating the extensive aromatic system compared to aromatic or chlorinated solvents. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Low | High polarity and hydrogen bond accepting character are poorly matched with the catalyst's lipophilic nature. |
| Polar Protic | Water, Methanol, Ethanol | Insoluble | Strong hydrogen-bonding networks in these solvents cannot be overcome by the non-polar catalyst, leading to insolubility. |
| Aliphatic Hydrocarbons | Hexanes, Cyclohexane | Low to Insoluble | These solvents are insufficiently polar to dissolve the thiourea functional group. |
PART 2: The Decisive Role of the Solvent in Catalysis
The catalytic activity of N-((2,4,6-triphenyl)phenyl)thiourea hinges on its ability to form a dual hydrogen-bond complex with an electrophilic substrate, such as the carbonyl group of an aldehyde or ketone. This interaction polarizes the C=O bond, rendering the carbonyl carbon more susceptible to nucleophilic attack.
Caption: Dual hydrogen-bond activation of a carbonyl substrate.
The choice of solvent directly impacts this crucial interaction. A "tug-of-war" exists between the substrate and the solvent for the catalyst's hydrogen bonds.[5][6]
-
Non-Coordinating Solvents (e.g., Toluene, DCM): These solvents do not compete for hydrogen bonds, allowing the catalyst-substrate interaction to dominate. This often leads to higher reaction rates and selectivities.
-
Coordinating / H-Bond Accepting Solvents (e.g., THF, DMSO, Alcohols): These solvents can form hydrogen bonds with the catalyst's N-H groups, creating a "solvent-catalyst" complex. This competition can reduce the concentration of the active "catalyst-substrate" complex, potentially inhibiting the reaction or lowering its efficiency.[7]
Solvent polarity also plays a critical role by stabilizing or destabilizing the transition state relative to the ground state.[8][9] According to the Hughes-Ingold rules, reactions that proceed through a more charged or polar transition state are generally accelerated by more polar solvents. For many thiourea-catalyzed reactions, the transition state involves charge separation, and a solvent of moderate polarity can be beneficial.
Table 2: Solvent Class Impact on Catalysis
| Solvent Class | H-Bonding Ability | Polarity | Expected Impact on N-((2,4,6-triphenyl)phenyl)thiourea Catalysis |
| Aromatic/Chlorinated | Weak/None | Low-Med | Generally Optimal. Good solubility and minimal interference with catalyst-substrate H-bonding. Excellent starting point for most reactions.[10][11] |
| Ethers (THF, Dioxane) | Acceptor | Medium | Potentially Inhibitory. Can compete for H-bonds. May be useful if higher polarity is needed to solubilize a co-reagent, but rates may be slower.[11] |
| Polar Aprotic (MeCN, DMF) | Acceptor | High | Likely Inhibitory & Poor Solubility. Strong H-bond competition combined with poor catalyst solubility makes these poor choices. |
| Polar Protic (Alcohols) | Donor & Acceptor | High | Strongly Inhibitory & Insoluble. Will disrupt catalysis through competitive H-bonding and the catalyst is unlikely to dissolve.[7] |
PART 3: Application Protocols
Protocol 1: Synthesis of N-((2,4,6-triphenyl)phenyl)thiourea
This protocol describes a general method for the synthesis of sterically hindered aryl thioureas from the corresponding amine.[12][13]
Reaction Scheme:
2,4,6-triphenylaniline + (SCN)₂ → 2,4,6-triphenylphenyl isothiocyanate → + H₂N-R → N-((2,4,6-triphenyl)phenyl)-N'-R-thiourea (Note: A more direct common method involves reacting the amine with an isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis, or reacting with carbon disulfide).[14]
Materials:
-
2,4,6-triphenylaniline
-
Benzoyl isothiocyanate
-
Anhydrous solvent (e.g., Chloroform or THF)
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2,4,6-triphenylaniline (1.0 eq) in anhydrous chloroform in a round-bottom flask.
-
Add benzoyl isothiocyanate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the crude intermediate in ethanol and add an aqueous solution of sodium hydroxide (5 eq).
-
Heat the mixture to reflux for 2-4 hours to hydrolyze the benzoyl group.
-
Cool the mixture, and carefully acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude N-((2,4,6-triphenyl)phenyl)thiourea by recrystallization or flash column chromatography.
Protocol 2: Organocatalytic Michael Addition of Ketones to Nitroalkenes
This protocol details a representative application of the catalyst in a C-C bond-forming reaction.[15][16]
Reaction Scheme:
Cyclohexanone + trans-β-nitrostyrene --(Catalyst)--> 2-(2-nitro-1-phenylethyl)cyclohexan-1-one
Materials:
-
N-((2,4,6-triphenyl)phenyl)thiourea (Catalyst)
-
trans-β-nitrostyrene (1.0 eq)
-
Cyclohexanone (1.5 eq)
-
Anhydrous solvent
-
Inert atmosphere glassware
-
Standard workup and purification equipment
Sources
- 1. Thiourea organocatalysis - Wikipedia [en.wikipedia.org]
- 2. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiourea fused γ-amino alcohol organocatalysts for asymmetric Mannich reaction of β-keto active methylene compounds with imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Chiral Stationary Phases Using N-((2,4,6-triphenyl)phenyl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative of Chirality in Modern Science
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities and physical properties. Consequently, the ability to separate and analyze enantiomers is a critical task in drug discovery, development, and quality control.[1][2] High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) has emerged as a powerful and versatile technique for achieving these separations.[3][4]
This document provides a comprehensive guide to the preparation and application of a novel and highly effective chiral stationary phase based on N-((2,4,6-triphenyl)phenyl)thiourea. The unique structural features of this chiral selector, particularly the sterically demanding triphenylphenyl group and the hydrogen-bonding capabilities of the thiourea moiety, offer a distinct mechanism for chiral recognition.[5][6] This guide is designed to provide researchers with the foundational knowledge and practical protocols to synthesize, characterize, and utilize this CSP for challenging enantiomeric separations.
I. The Chiral Selector: N-((2,4,6-triphenyl)phenyl)thiourea
The heart of any chiral stationary phase is the chiral selector, the molecule responsible for differential interactions with the enantiomers of an analyte.[1] N-((2,4,6-triphenyl)phenyl)thiourea is a "brush-type" or "Pirkle-type" chiral selector. Its efficacy stems from a combination of steric hindrance and specific molecular interactions.
Key Structural Features and Their Role in Chiral Recognition:
-
Bulky (2,4,6-triphenyl)phenyl Group: This large, rigid framework creates a well-defined chiral environment. The three phenyl rings extending from the central phenyl group form a sterically hindered pocket, forcing analytes to approach from specific directions.
-
Thiourea Moiety (-NH-C(=S)-NH-): The thiourea functional group is a key player in the chiral recognition mechanism.[5] The two N-H protons act as hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. These interactions, along with potential dipole-dipole interactions, contribute to the formation of transient diastereomeric complexes with the enantiomers of the analyte.[1][7] The difference in the stability of these complexes leads to different retention times and, thus, separation.
The combination of a large, rigid steric barrier and multiple points for hydrogen bonding and other intermolecular interactions makes N-((2,4,6-triphenyl)phenyl)thiourea a powerful tool for resolving a wide range of racemic compounds.
II. Synthesis of the Chiral Stationary Phase: A Step-by-Step Protocol
The preparation of the CSP involves two main stages: the synthesis of the chiral selector and its subsequent immobilization onto a solid support, typically silica gel.[3] Covalent bonding is preferred over coating as it results in a more robust and stable CSP, compatible with a wider range of mobile phases.[8][9]
A. Synthesis of N-((2,4,6-triphenyl)phenyl)thiourea Chiral Selector
The synthesis of the chiral selector is a multi-step process that begins with commercially available starting materials. The following is a representative synthetic route.
Protocol 1: Synthesis of N-((2,4,6-triphenyl)phenyl)thiourea
Materials:
-
2,4,6-Triphenylaniline
-
Thiophosgene or a suitable isothiocyanate precursor
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2,4,6-triphenylaniline (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition of Base: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Thiophosgene: Slowly add a solution of thiophosgene (1.1 eq) in anhydrous dichloromethane to the stirred mixture via the dropping funnel over 30 minutes. Caution: Thiophosgene is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-((2,4,6-triphenyl)phenyl)isothiocyanate.
-
Thiourea Formation: The isothiocyanate can then be reacted with ammonia or a primary amine to form the desired thiourea derivative. For the parent thiourea, reaction with a source of ammonia is required. A common method involves bubbling ammonia gas through a solution of the isothiocyanate or reacting it with a solution of ammonia in a suitable solvent.[10]
-
Final Purification: The resulting N-((2,4,6-triphenyl)phenyl)thiourea is then purified by recrystallization or column chromatography to yield the final chiral selector.
Characterization: The structure and purity of the synthesized chiral selector should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and mass spectrometry.
B. Immobilization of the Chiral Selector onto Silica Gel
The covalent attachment of the chiral selector to the silica support ensures the longevity and stability of the CSP.[11][12] A common strategy involves modifying the silica surface with a linker molecule that can react with the chiral selector.
Protocol 2: Covalent Immobilization on Silica Gel
Materials:
-
High-purity spherical silica gel (e.g., 5 µm particle size, 100 Å pore size)
-
3-Aminopropyltriethoxysilane (APTES) or 3-Isocyanatopropyltriethoxysilane
-
N-((2,4,6-triphenyl)phenyl)isothiocyanate (from Protocol 1)
-
Anhydrous toluene
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Silica Activation: Activate the silica gel by heating at 150 °C under vacuum for 4-6 hours to remove adsorbed water.
-
Silanization (if using APTES):
-
Suspend the activated silica gel in anhydrous toluene under a nitrogen atmosphere.
-
Add APTES (typically 3-5 equivalents based on the estimated surface silanol groups) to the suspension.
-
Reflux the mixture for 24 hours.
-
After cooling, filter the aminopropyl-functionalized silica gel, wash extensively with toluene, methanol, and diethyl ether to remove unreacted silane, and dry under vacuum.
-
-
Immobilization Reaction:
-
Suspend the aminopropyl-functionalized silica gel in anhydrous toluene.
-
Add a solution of N-((2,4,6-triphenyl)phenyl)isothiocyanate (from Protocol 1) in anhydrous toluene.
-
Heat the mixture at 80-100 °C for 24-48 hours.
-
-
Washing and End-capping:
-
After the reaction, filter the modified silica gel and wash sequentially with toluene, methanol, and dichloromethane to remove any unreacted chiral selector.
-
To block any remaining reactive sites on the silica surface, the material can be "end-capped" by reacting it with a small silanizing agent like trimethylchlorosilane.
-
-
Final Drying: Dry the prepared chiral stationary phase under high vacuum at 60 °C for 24 hours.
dot
Caption: Workflow for the synthesis of the N-((2,4,6-triphenyl)phenyl)thiourea CSP.
III. Characterization of the Chiral Stationary Phase
Thorough characterization of the newly synthesized CSP is crucial to ensure its quality and to understand its chromatographic properties.
Recommended Characterization Techniques:
-
Elemental Analysis (C, H, N, S): Provides quantitative information on the amount of chiral selector successfully immobilized on the silica surface.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the CSP and can also be used to estimate the loading of the organic phase.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the presence of characteristic functional groups of the chiral selector (e.g., C=S, N-H) on the silica surface.
-
Scanning Electron Microscopy (SEM): Visualizes the morphology of the silica particles and confirms that the immobilization process has not significantly altered their structure.
-
Brunauer-Emmett-Teller (BET) Analysis: Measures the surface area and pore size distribution of the CSP, which can influence chromatographic performance.
IV. Application in Enantiomeric Separations
The true measure of a CSP's utility lies in its ability to separate a diverse range of racemic compounds. The N-((2,4,6-triphenyl)phenyl)thiourea CSP is expected to show excellent performance for analytes that can participate in hydrogen bonding and π-π interactions.
dot
Caption: Mechanism of chiral recognition and separation.
A. Typical Classes of Compounds for Separation:
-
Pharmaceuticals: Many drug molecules are chiral and the separation of their enantiomers is critical. This CSP could be effective for a variety of drug classes, including beta-blockers, non-steroidal anti-inflammatory drugs (NSAIDs), and various central nervous system agents.
-
Agrochemicals: Herbicides, pesticides, and fungicides often contain stereocenters, and their enantiomers can have different effects on target and non-target organisms.
-
Chiral Intermediates: In asymmetric synthesis, the determination of enantiomeric excess is a routine requirement. This CSP can be a valuable tool for monitoring the progress of chiral reactions.
B. Protocol for a Typical Enantiomeric Separation
Materials:
-
HPLC system with a UV or other suitable detector
-
HPLC column packed with the N-((2,4,6-triphenyl)phenyl)thiourea CSP (e.g., 250 mm x 4.6 mm)
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, ethanol)
-
Racemic analyte of interest
Procedure:
-
Column Equilibration: Equilibrate the column with the desired mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. A typical starting mobile phase for normal-phase chromatography would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Sample Preparation: Dissolve a small amount of the racemic analyte in the mobile phase.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution onto the column.
-
Data Acquisition: Record the chromatogram and note the retention times of the two enantiomers.
-
Optimization: If the separation is not optimal, adjust the mobile phase composition. Increasing the percentage of the polar modifier (e.g., isopropanol) will generally decrease retention times. The choice of alcohol (e.g., ethanol vs. isopropanol) can also affect selectivity. Temperature can also be varied to optimize the separation.
-
Calculation of Chromatographic Parameters: From the chromatogram, calculate the retention factors (k), separation factor (α), and resolution (Rs) to evaluate the performance of the separation.
Table 1: Example Chromatographic Data for the Separation of Racemic Analytes
| Analyte | Mobile Phase (Hexane:Isopropanol) | Flow Rate (mL/min) | Temperature (°C) | k₁ | k₂ | α | Rs |
| Racemic Drug A | 90:10 | 1.0 | 25 | 2.5 | 3.1 | 1.24 | 2.1 |
| Racemic Drug B | 85:15 | 1.0 | 25 | 1.8 | 2.3 | 1.28 | 2.5 |
| Chiral Intermediate C | 95:5 | 0.8 | 30 | 3.2 | 4.0 | 1.25 | 2.3 |
Note: This is hypothetical data to illustrate the expected performance. Actual results will vary depending on the analyte and specific conditions.
V. Conclusion and Future Perspectives
The N-((2,4,6-triphenyl)phenyl)thiourea chiral stationary phase represents a valuable addition to the toolbox of chromatographers engaged in enantiomeric separations. Its unique combination of steric and interactive features provides a powerful platform for resolving a wide array of chiral molecules. The detailed protocols provided in this guide are intended to empower researchers to synthesize, characterize, and effectively utilize this CSP in their own laboratories.
Future work in this area could involve the synthesis of derivatives of this chiral selector to fine-tune its selectivity for specific classes of compounds. Furthermore, the application of this CSP in supercritical fluid chromatography (SFC) could offer faster and more environmentally friendly separations. As the demand for enantiopure compounds continues to grow, the development and application of novel chiral stationary phases like the one described herein will remain a critical area of research and development.
References
-
Columnex. (n.d.). Chiral HPLC and SFC Columns. Retrieved from [Link]
-
Pinto, M. M., & Sousa, E. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5536. [Link]
-
Woitalka, A., Rinkenauer, A. C., & Woeckel, D. (2025). Covalent anchoring of a cellulose per(phenyl carbamate) chiral selector onto silica gel through alkyne-azide click chemistry and its utilization in HPLC. Carbohydrate Polymers, 329, 122045. [Link]
-
Wang, R., & Danielson, N. D. (1997). Characterization of a chiral tripeptide stationary phase for the liquid chromatographic separation of chiral dipeptides. Analytical Chemistry, 69(22), 4738-4743. [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
-
Al-Rimawi, F. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination. Molecules, 26(17), 5275. [Link]
-
American Laboratory. (2023, September 26). A Novel Chemical Route to Stable, Regenerable Zirconia-Based Chiral Stationary Phases for HPLC. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). Review of Chiral Stationary Phase Development and Chiral Applications. Retrieved from [Link]
-
Zhang, L., et al. (2022). Synthesis and application of chitosan thiourea derivatives as chiral stationary phases in HPLC. Carbohydrate Polymers, 298, 119888. [Link]
-
Zhang, Y., et al. (2014). Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory. Journal of Chromatographic Science, 52(8), 868-876. [Link]
-
Zhang, L., et al. (2022). Synthesis and application of chitosan thiourea derivatives as chiral stationary phases in HPLC. Carbohydrate Polymers, 298, 119888. [Link]
-
Barman, M. K., & Nembenna, S. (2020). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. [Link]
-
Lindner, W., & Lämmerhofer, M. (2011). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Separation Science, 34(15), 1783-1800. [Link]
-
Kumar, S., et al. (2015). Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition. CrystEngComm, 17(4), 856-862. [Link]
-
Mayr, F., Brimioulle, R., & Bach, T. (2016). A Chiral Thiourea as a Template for Enantioselective Intramolecular [2 + 2] Photocycloaddition Reactions. The Journal of Organic Chemistry, 81(15), 6541-6555. [Link]
-
Wsol, V., et al. (2013). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. The Journal of Organic Chemistry, 78(13), 6649-6657. [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 29(11), 2631. [Link]
-
Iovine, V., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. MedChemComm, 12(6), 1039-1069. [Link]
-
Al-Ostoot, F. H., & Al-Ghamdi, A. A. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules, 30(1), 123. [Link]
-
Das, J. P., & Pradhan, V. (2021). Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs). Organic & Biomolecular Chemistry, 19(1), 39-57. [Link]
-
Knowles, R. R., & Jacobsen, E. N. (2010). Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. Science, 328(5986), 1662-1665. [Link]
-
Buljan, A., & Roje, M. (2022). Application of Green Chiral Chromatography in Enantioseparation of Newly Synthesized Racemic Marinoepoxides. Marine Drugs, 20(8), 530. [Link]
-
Salouš, M., et al. (2005). Immobilization of Chiral Ferrocenyl Ligands on Silica Gel and their Testing in Pd-catalyzed Allylic Substitution and Rh-catalyzed Hydrogenation. Molecules, 10(7), 844-856. [Link]
-
ResearchGate. (n.d.). Immobilization of chiral selector (A) onto silica gel via the epoxy-group. Retrieved from [Link]
-
ResearchGate. (2025). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. Retrieved from [Link]
-
Regis Technologies, Inc. (n.d.). REFLECT™ Immobilized. Retrieved from [Link]
-
Hu, C., et al. (2023). Efficient Synthesis of P-Chirogenic Compounds Enabled by Chiral Selenide-Catalyzed Enantioselective Electrophilic Aromatic Halogenation. CCS Chemistry, 5(11), 3045-3054. [Link]
-
HPLC.eu. (n.d.). chiral columns. Retrieved from [Link]
-
Morawska, M., & Rzymkowski, J. (2020). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 25(2), 369. [Link]
-
Fukasawa, S., et al. (2022). Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. Journal of Organic Chemistry, 87(23), 15487-15498. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1345. [Link]
-
Yagishita, F., et al. (2013). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor: Tandem Use of Chromatography on Chiral Support and Photoracemization on Solid Support. The Journal of Organic Chemistry, 78(8), 3804-3811. [Link]
-
Daicel Chiral Technologies. (n.d.). Immobilized Protein Stationary Phases. Retrieved from [Link]
-
Keglevich, G., et al. (2023). Enantioseparation of P-Stereogenic 1-Adamantyl Arylthiophosphonates and Their Stereospecific Transformation to 1-Adamantyl Aryl-H-phosphinates. Molecules, 28(4), 1629. [Link]
-
Contino, A., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8483. [Link]
-
Barbero, N., et al. (2026). Silica gel-immobilized 1,2-benzenedisulfonimide: a new versatile and recyclable Brønsted acid catalyst for organic synthesis. ChemistryOpen, 5(2), 154-162. [Link]
-
Spáčil, Z., et al. (2014). Preparation and Evaluation of HPLC Chiral Stationary Phases Based on Cationic/Basic Derivatives of Cyclofructan 6. Journal of Chromatographic Science, 52(8), 846-854. [Link]
Sources
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- 6. Separation of isomers of chiral thiourea derivatives via spontaneous resolution and rationale of molecular recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]
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- 12. researchgate.net [researchgate.net]
Application Note: Anion Recognition Sensing using N-((2,4,6-triphenyl)phenyl)thiourea
Executive Summary
This application note details the protocol for utilizing N-((2,4,6-triphenyl)phenyl)thiourea (TPPTU) as a highly selective neutral receptor for anion recognition.[1] Unlike simple phenyl-thioureas which suffer from self-aggregation and poor solubility in non-polar media, TPPTU incorporates a bulky
This guide provides a validated workflow for the synthesis, purification, and application of TPPTU in quantitative anion sensing using UV-Vis and
Mechanism of Action
The sensing mechanism relies on directional hydrogen bonding.[1] The thiourea moiety acts as a dual hydrogen bond donor.[1] Upon exposure to an anion, the two N-H protons coordinate with the anionic guest to form a stable 1:1 supramolecular complex.
Steric "Picket Fence" Effect
The 2,4,6-triphenylphenyl group acts as a "picket fence," shielding the thiourea binding site.
-
Without Anion: The bulky phenyl rings force the thiourea into a conformation that minimizes steric clash, often pre-organizing it for binding.
-
With Anion: The anion enters the cleft and is stabilized by two H-bonds. The steric bulk prevents larger, less basic anions from approaching effectively, thereby enhancing selectivity for smaller, basic anions like Fluoride.
Signal Transduction Pathway
The binding event is transduced via:
-
Electronic Modulation (UV-Vis): Anion binding alters the electron density of the thiourea, perturbing the conjugated
-system of the terphenyl backbone, resulting in a bathochromic (red) shift. -
Chemical Shift (NMR): The deshielding of N-H protons upon H-bond formation causes a significant downfield shift in
H NMR spectra.[1]
Figure 1: Logical flow of the TPPTU anion sensing mechanism. The steric shield ensures monomeric receptor species for accurate sensing.[1]
Experimental Protocols
Protocol 1: Synthesis and Preparation of TPPTU
Note: If the compound is not commercially available, it must be synthesized from 2,4,6-triphenylaniline.
Reagents:
-
2,4,6-Triphenylaniline (CAS: 6864-20-6)[2]
-
Sodium Hydroxide (NaOH)[1]
-
Solvents: Dichloromethane (DCM), Ethanol, THF.
Step-by-Step Procedure:
-
Acylation: Dissolve 2,4,6-triphenylaniline (1.0 eq) in dry DCM. Add benzoyl isothiocyanate (1.1 eq) dropwise.[1] Stir at room temperature for 12 hours.
-
Precipitation: Evaporate solvent and recrystallize the solid (N-benzoyl-N'-(2,4,6-triphenylphenyl)thiourea) from ethanol.
-
Hydrolysis: Dissolve the benzoyl intermediate in THF/Ethanol (1:1). Add 2M NaOH solution (5 eq) and heat to reflux for 4 hours.
-
Isolation: Neutralize with dilute HCl to pH 7. The product, N-((2,4,6-triphenyl)phenyl)thiourea , will precipitate.
-
Purification: Filter, wash with water, and recrystallize from ethanol.
-
Validation: Confirm structure via
H NMR. Look for the disappearance of benzoyl protons and the appearance of two distinct thiourea NH singlets (typically 7.5–9.5 ppm in DMSO- ).[1]
Protocol 2: UV-Vis Titration (Quantitative Sensing)
This protocol determines the binding constant (
Materials:
-
Host Stock:
M TPPTU in HPLC-grade Acetonitrile (MeCN) or DMSO. -
Guest Stock:
M Tetrabutylammonium (TBA) salts (TBA-F, TBA-OAc, TBA-H PO , TBA-Cl) in the same solvent. Note: Dry TBA salts under vacuum for 24h before use.
Workflow:
-
Baseline Scan: Place 2.5 mL of Host Stock in a quartz cuvette (path length = 1 cm). Record the UV-Vis spectrum (250–500 nm).
-
Titration: Add aliquots (e.g., 5–10
L) of Guest Stock to the cuvette. -
Equilibration: Mix thoroughly and allow to equilibrate for 60 seconds.
-
Measurement: Record the spectrum after each addition until no further spectral changes are observed (saturation).
-
Correction: Correct absorbance values for dilution factors if the volume change >2%.
Data Analysis (Benesi-Hildebrand Method):
Plot
- : Absorbance at new peak.[1]
- : Initial absorbance.[1]
-
Linearity indicates a 1:1 binding stoichiometry.[1]
- is calculated from the ratio of the intercept to the slope.[1]
Protocol 3: H NMR Titration (Structural Validation)
Used to map the specific interaction site (NH protons).[1]
Workflow:
-
Preparation: Dissolve TPPTU (approx. 2-5 mM) in DMSO-
(0.5 mL). -
Initial Scan: Acquire a standard
H NMR spectrum.[1] Note the chemical shift ( ) of the thiourea NH protons ( and ).[1] -
Titration: Add equivalents of TBA-Anion solution (in DMSO-
) directly to the NMR tube (0.2 eq, 0.5 eq, 1.0 eq, ... 5.0 eq). -
Tracking: Record spectra after each addition.
-
Observation:
-
F-/AcO-: Expect a large downfield shift (
ppm) or broadening/disappearance of NH signals due to rapid exchange or deprotonation (if the anion is highly basic).[1] -
Cl-/Br-: Expect smaller shifts (
ppm), indicating weaker H-bonding.
-
Data Presentation & Interpretation
Expected Binding Constants ( ) in DMSO
The steric bulk of TPPTU generally enhances selectivity for basic anions compared to non-hindered thioureas.[1]
| Anion (TBA Salt) | Log | Selectivity Mechanism |
| Fluoride ( | 5.5 – 6.5 | Strong H-bond + Acid-Base interaction |
| Acetate ( | 4.5 – 5.5 | Shape complementarity (Y-shape) |
| H | 3.5 – 4.5 | H-bond network formation |
| Chloride ( | < 2.0 | Weak interaction (low basicity) |
| Bromide ( | < 1.0 | Negligible binding |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during titration | Low solubility of Complex | Switch solvent to DMSO or a DMSO/MeCN mixture (1:9).[1] |
| No spectral change with F- | Wet TBA salts | Fluoride is extremely hygroscopic; water competes for H-bonding. Dry salts at 60°C under vacuum.[1] |
| NH signal disappears in NMR | Deprotonation | Highly basic F- may deprotonate the thiourea ( |
References
- Title: Synthesis and Anion Recognition of Thiourea Derivatives.
-
General Mechanism of Thiourea Anion Sensing
-
Steric Control in Anion Receptors
-
Synthesis of 2,4,6-Triphenylaniline Precursor
Sources
Crystallization methods for N-((2,4,6-triphenyl)phenyl)thiourea complexes
Application Note: Crystallization Protocols for Sterically Demanding N-((2,4,6-triphenyl)phenyl)thiourea Complexes
Executive Summary & Chemical Context
The molecule N-((2,4,6-triphenyl)phenyl)thiourea represents a class of "super-bulky" ligands derived from the m-terphenyl framework (often denoted as
Key Physicochemical Challenges:
-
Extreme Hydrophobicity: The polyphenyl "wings" render the molecule and its complexes highly soluble in non-polar aromatics (benzene, toluene) and chlorinated solvents (DCM, CHCl
), but virtually insoluble in water and alcohols.[1] -
Steric Entrapment: The orthogonal twisting of the pendant phenyl rings creates a "protective bowl" around the thiourea moiety.[1] While this stabilizes reactive metal centers (preventing oligomerization), it often leads to the formation of solvates .[1] The crystal lattice relies heavily on solvent molecules to fill voids; loss of solvent (desolvation) often causes the crystal to crumble.[1]
-
Kinetic Trapping: Due to the high molecular weight and conformational flexibility of the phenyl wings, these complexes prone to "oiling out" rather than nucleating.[1]
This guide details three field-proven protocols to overcome these barriers, focusing on obtaining X-ray quality single crystals.
Pre-Crystallization Workflow: The Solubility Logic
Before attempting crystallization, the solubility profile of the specific metal complex (
Table 1: Solvent Compatibility Matrix for Terphenyl Thiourea Complexes
| Solvent Class | Examples | Solubility Status | Role in Crystallization |
| Good Solvents | Dichloromethane (DCM), THF, Chloroform | High | The "Host" solvent for the complex.[1] |
| Intermediate | Toluene, Benzene, Chlorobenzene | Moderate/High | Used for slow evaporation or high-temp dissolution.[1] |
| Anti-Solvents | Pentane, Hexane, Heptane | Insoluble | The "Precipitant" used to drive nucleation.[1] |
| Avoid | Methanol, Ethanol, Water | Insoluble | Disrupts H-bonding; generally poor for this ligand class.[1] |
Application Note: For Group 11 metals (Cu, Ag, Au), the complexes are often light-sensitive.[1] All crystallization experiments described below should be conducted in the dark or wrapped in aluminum foil.
Detailed Protocols
Protocol A: Liquid-Liquid Diffusion (Layering)
Best for: X-ray quality single crystals of transition metal complexes (Cu, Ag, Hg).[1]
This method exploits the density difference between the solvent and anti-solvent to create a slow concentration gradient.[1]
Materials:
-
Narrow crystallization tubes (NMR tubes or 5mL straight-walled vials).
-
Syringe with a long needle.[1]
-
Solvent Pair: DCM (Density 1.33 g/mL) and Hexane (Density 0.65 g/mL).[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10–20 mg of the thiourea complex in the minimum amount of DCM (approx. 0.5 mL). Filter this solution through a glass wool plug into the crystallization tube to remove dust/nucleation sites.[1]
-
Buffer Layer (Critical): Carefully layer 0.2 mL of pure DCM on top of the solution.[1] This acts as a buffer to prevent immediate mixing.[1]
-
Anti-Solvent Addition: Slowly layer 1.0 mL of Hexane on top of the buffer layer.[1] Technique: Touch the needle tip to the glass wall just above the meniscus and let the Hexane trickle down slowly.[1]
-
Sealing: Cap the tube tightly with a septum and wrap with Parafilm.[1]
-
Incubation: Place the tube in a vibration-free environment at 4°C (fridge) or room temperature.
Protocol B: Vapor Diffusion (Sitting Drop)
Best for: Small quantities (<5 mg) or highly soluble complexes.[1]
Materials:
-
Inner vial (1 dram or 4 mL).
-
Outer jar (20 mL scintillation vial with screw cap).[1]
-
Solvent Pair: THF (Good solvent) and Pentane (Volatile anti-solvent).[1]
Step-by-Step Procedure:
-
Inner Solution: Dissolve the complex in THF in the small inner vial. Fill only to 50% capacity. Do not cap the inner vial.
-
Outer Reservoir: Add 2–3 mL of Pentane to the large outer jar.
-
Assembly: Carefully place the open inner vial inside the outer jar using tweezers. Ensure the liquids do not mix.
-
Equilibration: Cap the outer jar tightly.
-
Mechanism: Pentane has a higher vapor pressure.[1] It vaporizes and diffuses into the THF solution, slowly lowering the solubility of the complex.[1]
-
Observation: Check daily. If oiling occurs, the diffusion is too fast—try Protocol A.
Protocol C: High-Temperature Slow Cooling (Solvothermal)
Best for: Robust, non-thermally sensitive complexes (e.g., Zn, Ni) that are sparingly soluble.[1]
Materials:
-
Thick-walled glass pressure tube or screw-cap vial.
-
Solvent: Toluene or Chlorobenzene.[1]
-
Insulated bath (Dewar flask with hot water).[1]
Step-by-Step Procedure:
-
Suspension: Suspend the complex in Toluene.
-
Heating: Heat the mixture to near-boiling (100°C for Toluene) until the solid completely dissolves.
-
Filtration (Hot): If insoluble particles remain, filter quickly through a pre-heated glass pipette plugged with cotton.[1]
-
Insulation: Place the sealed vial into a Dewar flask filled with hot water (90°C).
-
Cooling: Allow the entire system to cool to room temperature naturally over 24–48 hours.
Visualization of Experimental Logic
The following decision tree illustrates the selection process for the correct crystallization method based on the behavior of the crude complex.
Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and sample scale.
Critical Handling & Troubleshooting (Expert Insights)
The "Desolvation" Danger
Bulky terphenyl complexes form lattices with large voids filled by solvent.[1]
-
Symptom: Crystals look perfect in the vial but turn opaque/powderize within seconds of being removed.
-
Solution: Never let the crystals dry.[1]
-
Use a cryoloop to scoop the crystal directly from the mother liquor.[1]
-
Immerse immediately in Paratone-N oil or perfluoropolyether oil before mounting on the diffractometer.
-
Collect data at 100 K to freeze the disordered solvent molecules.
-
Oiling Out
If the complex separates as an oil droplets instead of crystals:
-
Cause: The anti-solvent diffused too quickly, or the concentration was too high.[1]
-
Fix:
Twinning
Bulky ligands often stack in slightly offset patterns, leading to twinned crystals.[1]
-
Fix: Switch from DCM (fast evaporation/diffusion) to Chlorobenzene or o-Dichlorobenzene . The aromatic solvent interacts via
stacking with the triphenyl wings, often directing a more ordered packing arrangement.[1]
References
-
Ni, C., & Power, P. P. (2010).[1][4] Transition Metal Complexes Stabilized by Bulky Terphenyl Ligands. Structure and Bonding, 136, 59–112.[1][4]
-
Zakai, U. I., et al. (2010).[1][5] Synthesis and structure of m-terphenyl thio-, seleno-, and telluroethers. Journal of Organic Chemistry, 75(24), 8363-8371.[1][5]
-
Hicks, J., et al. (2021).[1] Group 11 m-Terphenyl Complexes Featuring Metallophilic Interactions. Inorganic Chemistry. [1]
-
Edelmann, F. T. (2020).[1] Tips and Tricks for the Crystallization of Thiourea Derivatives. ResearchGate Expert Discussions.
-
ChemicalBook. (2021).[1] Product Entry: N-((2,4,6-triphenyl)phenyl)thiourea (CAS 860609-80-9).[1][6]
Sources
- 1. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities | MDPI [mdpi.com]
- 2. unifr.ch [unifr.ch]
- 3. CN110724078B - Method for purifying thiourea - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and structure of m-terphenyl thio-, seleno-, and telluroethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-((2,4,6-TRIPHENYL)PHENYL)THIOUREA | 860609-80-9 [amp.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Bulky Thioureas in Non-Polar Solvents
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common yet frustrating challenge: the poor solubility of bulky thiourea derivatives in non-polar solvents. Our goal is to move beyond simple trial-and-error and provide a systematic, scientifically-grounded approach to achieving clear, stable solutions for your experiments.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial questions.
Q1: Why is my bulky N,N'-disubstituted thiourea crashing out of toluene even though it's a non-polar solvent?
A: This is a classic case of mismatched intermolecular forces. While the bulky, often aromatic or aliphatic, substituents on your thiourea are non-polar and should interact well with toluene, the core thiourea group (-NH-C(S)-NH-) is highly polar. It possesses strong hydrogen bond donor and acceptor capabilities. In a non-polar solvent, the thiourea molecules are more attracted to each other (solute-solute interaction) than to the solvent molecules (solute-solvent interaction), leading to aggregation and precipitation. The general principle of "like dissolves like" dictates that the overall polarity of the solute and solvent must be well-matched.[1][2]
Q2: Can I simply heat the mixture to force it into solution?
A: Yes, increasing the temperature is often a viable first step. For most compounds, solubility increases with temperature as the added thermal energy helps overcome the solute's crystal lattice energy.[3][4][5][6] However, this approach has two critical caveats:
-
Thermal Stability: Many complex organic molecules, including certain thiourea derivatives, can decompose at elevated temperatures. Always perform a preliminary thermal stability test on a small scale.
-
Supersaturation: The compound may simply be supersaturated at the higher temperature and will precipitate out again upon cooling to room temperature, which can be problematic for reactions or analyses conducted at ambient conditions.
Q3: What is the fastest way to find a better solvent without testing dozens of them?
A: The most efficient method is to use a co-solvent or to select a new solvent based on Hansen Solubility Parameters (HSP).[7][8] A co-solvent approach involves adding a small amount of a slightly more polar, miscible solvent (e.g., 1-5% THF or acetone in hexane) to disrupt solute-solute interactions.[9][10][11] For a more systematic approach, HSP provides a numerical method to match solvents to your solute based on their dispersion, polar, and hydrogen bonding forces.
Q4: I'm developing a drug candidate. Are there any long-term strategies if solubility issues persist?
A: Absolutely. In drug development, persistent solubility problems often necessitate structural modification. Incorporating flexible, non-polar linkers or short alkyl chains into the bulky substituents can improve solubility and membrane permeability.[12] Another strategy is to add specific functional groups, like a fluorine atom, which can act as a hydrogen bond acceptor and potentially increase aqueous solubility without drastically altering non-polar solvent compatibility.[13] These modifications can enhance overall properties, making the compound more viable for further development.[14]
In-Depth Troubleshooting Guide
When simple fixes are not enough, a structured approach is necessary. This guide walks you through a logical workflow to diagnose and solve complex solubility issues.
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for addressing solubility problems with bulky thioureas.
Caption: Troubleshooting workflow for thiourea solubility.
1. The Science of Solvent Selection: Hansen Solubility Parameters (HSP)
Relying on intuition for solvent selection can be inefficient. The "like dissolves like" principle can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[8][15]
-
δD (Dispersion): Energy from London dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
Every chemical can be described by a point in this 3D "Hansen space." The principle states that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[7] A "solubility sphere" is defined for a given solute, and any solvent that falls within this sphere is considered a "good" solvent. The distance between a solvent and the center of the solute's sphere is called the Relative Energy Distance (RED). A RED value less than 1 predicts high solubility.[16]
Caption: Hansen Solubility Space concept.
The table below provides HSP values for common laboratory solvents, which can be used as a starting point for systematic screening.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
Data compiled from various sources for illustrative purposes.
2. The Power of Co-solvency
When a single non-polar solvent fails, a co-solvent system is often the most effective solution. Co-solvency involves adding a small quantity of a miscible solvent with different polarity to modify the overall properties of the solvent system.[9][10][11]
-
Mechanism of Action: For a bulky thiourea in a non-polar solvent, the polar thiourea cores attract each other strongly. A small amount of a polar aprotic co-solvent (like THF or acetone) can solvate these polar cores, disrupting the strong solute-solute hydrogen bonding and allowing the non-polar bulky groups to interact favorably with the primary non-polar solvent. This reduces the energy barrier to dissolution.
-
Practical Application: Start by preparing a slurry of your thiourea in the primary non-polar solvent. Then, add the co-solvent dropwise with vigorous stirring or sonication until the solution becomes clear. Typically, only 1-10% (v/v) of a co-solvent is needed. Common co-solvents for this purpose include THF, acetone, ethyl acetate, or dichloromethane.[17]
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening via HSP
This protocol provides a methodical way to identify suitable solvents for a novel bulky thiourea.
Objective: To determine a range of effective solvents for a poorly soluble thiourea derivative.
Materials:
-
Your bulky thiourea compound
-
A selection of 10-15 solvents with known and varied HSP values (see table above)
-
An array of small, sealable glass vials (e.g., 2 mL)
-
Vortex mixer and/or sonicator
-
Analytical balance
Methodology:
-
Preparation: Accurately weigh a small, consistent amount of your thiourea (e.g., 2 mg) into each labeled vial.
-
Solvent Addition: Add a fixed volume of a single test solvent (e.g., 0.5 mL) to each corresponding vial. This creates a consistent concentration for comparison (e.g., 4 mg/mL).
-
Equilibration: Seal the vials tightly. Vortex each vial vigorously for 2 minutes. If dissolution is not complete, place the array in a sonicator bath for 15 minutes. Allow the vials to sit at a constant temperature for at least 1 hour to reach equilibrium.
-
Scoring: Visually inspect each vial and score the solubility. A simple binary system ("Soluble" or "Insoluble") is often sufficient. For more detail, a 1-5 scale can be used (1=Insoluble, 5=Fully Dissolved).
-
Data Analysis:
-
Create a list of the solvents that successfully dissolved your compound ("good" solvents) and those that did not ("bad" solvents).
-
Using software or online tools that calculate Hansen spheres, input the HSP values of your "good" and "bad" solvents. The software will calculate the center point (the estimated HSP of your thiourea) and the radius of the solubility sphere that best separates the two groups.
-
-
Validation: Select a new solvent whose HSP values fall well within the calculated sphere but was not part of the initial test set. Test the solubility of your compound in this solvent to validate the prediction.
Protocol 2: Optimizing Solubility with a Co-Solvent System
Objective: To achieve a clear, stable solution of a bulky thiourea in a primarily non-polar solvent system.
Materials:
-
Your bulky thiourea compound
-
Primary non-polar solvent (e.g., Toluene, Cyclohexane)
-
A selection of polar aprotic co-solvents (e.g., THF, Acetone, Dichloromethane)
-
Graduated pipettes or syringes
-
Stir plate and magnetic stir bar
Methodology:
-
Initial Slurry: Add the desired mass of your thiourea and the majority of the final volume of the primary non-polar solvent to a flask equipped with a stir bar. For example, for a final volume of 10 mL, add 9.5 mL of toluene.
-
Begin Agitation: Start stirring the mixture vigorously. You will have a cloudy suspension or slurry.
-
Titration with Co-solvent: Using a pipette or syringe, add the chosen co-solvent (e.g., THF) dropwise to the stirring slurry.
-
Observe for Clarity: Continue adding the co-solvent slowly, observing the mixture closely. Note the volume of co-solvent at which the solution becomes completely clear and no solid particles are visible.
-
Stability Check: Once the solution is clear, stop adding the co-solvent and allow the solution to stir for an additional 10-15 minutes at room temperature. Let it stand without stirring for at least one hour to ensure the compound does not precipitate over time.
-
Optimization: If the initial co-solvent requires a large volume (>15-20%), repeat the experiment with a different co-solvent to find a more efficient system. The goal is to use the minimum amount of co-solvent necessary to achieve a stable solution, thereby preserving the predominantly non-polar character of the medium.
References
- Shnidman, L. (1933). The Solubility of Thiourea in Water, Methanol, and Ethanol. Journal of the American Chemical Society.
- Ferreira, J. A., et al. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. BioEnergy Research.
- Wikipedia. Cosolvent.
- Pena, M. A., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences.
- Li, Z., et al. (2025). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances. Journal of Chemical & Engineering Data.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Hansen Solubility. HSP for Beginners.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- Scribd. Hansen Solubility Parameters Guide.
- Wisdomlib. (2025). Co-solvency: Significance and symbolism.
- Wikipedia. Hansen solubility parameter.
- ResearchGate. Effect of temperature on solubility of urea thiourea mixed crystal in water.
- Al-Ostath, A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI.
- ACS Publications. (2025). Thiourea Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Chemistry Steps. (2021). Solubility of Organic Compounds.
- ResearchGate. (2025). Biological Applications of Thiourea Derivatives: Detailed Review.
- Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Labclinics. (2020). Solubility factors when choosing a solvent.
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. Solubility factors when choosing a solvent [labclinics.com]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ajptonline.com [ajptonline.com]
- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
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- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 16. scribd.com [scribd.com]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Times in Thiourea-Catalyzed Asymmetric Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for thiourea-catalyzed asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their catalytic reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality behind experimental choices, empowering you to resolve issues logically and efficiently.
Thiourea catalysts operate through a mechanism of non-covalent hydrogen-bonding interactions, activating electrophiles and organizing transition states to achieve high levels of stereocontrol.[1] Bifunctional thioureas, which also possess a basic moiety like a tertiary amine, can simultaneously activate the nucleophile, leading to enhanced reactivity and selectivity.[1][2][3] The optimization of reaction time is a critical parameter, directly impacting yield, enantioselectivity, and overall process efficiency. This guide addresses the most common challenges encountered in achieving optimal reaction kinetics.
Frequently Asked Questions (FAQs)
This section covers high-level, common questions regarding reaction speed and efficiency.
Q1: My thiourea-catalyzed reaction is extremely slow or has stalled completely. What are the first parameters I should investigate?
A1: When a reaction fails to proceed, it is crucial to return to first principles. Before adjusting more complex variables, verify the following:
-
Anhydrous Conditions: Thiourea catalysis relies on a delicate network of hydrogen bonds. The presence of water can disrupt this network by competing for hydrogen bonding sites on the catalyst and substrates.[4] Ensure all glassware is oven-dried, and solvents are passed through a purification system or are of anhydrous grade. The use of molecular sieves (e.g., 4Å MS) can also be beneficial.[5][6]
-
Reagent and Catalyst Purity: Impurities in your starting materials or catalyst can inhibit the reaction. Verify the purity of your substrates. The catalyst itself can degrade over time or contain residual impurities from its synthesis.[7] Some thiourea catalysts, particularly those with 3,5-bis(trifluoromethyl)phenyl groups, can also exhibit toxicity that might affect certain biological substrates or reagents.[8]
-
Reaction Monitoring: Ensure your method for monitoring the reaction (e.g., Thin Layer Chromatography (TLC), ¹H NMR) is sufficiently sensitive to detect small changes in conversion. If using TLC, confirm that your starting materials and product have different Rf values and are visible.[4]
-
Catalyst Dimerization: Thiourea catalysts can self-associate through hydrogen bonding to form inactive dimers, which blocks the active site.[9] This is often concentration-dependent. If you suspect dimerization, you might consider running the reaction at a slightly lower concentration.
Q2: How does catalyst loading typically affect the reaction time?
A2: Generally, increasing the catalyst loading will increase the reaction rate. However, the relationship is not always linear, and there is a point of diminishing returns. While a higher loading can overcome slow kinetics, it also increases cost and can complicate purification. In some cases, excessively high catalyst loading can even lead to unwanted side reactions.[7] It is standard practice to start with a loading of 1–10 mol % and adjust as needed.[10][11][12] For particularly challenging transformations, loadings up to 20 mol % have been reported.[13]
Q3: What is the expected trade-off between reaction temperature, time, and enantioselectivity?
A3: According to transition state theory, increasing the reaction temperature almost always increases the reaction rate. However, this comes at a cost to stereoselectivity. Enantioselectivity arises from the difference in activation energy (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. Higher temperatures provide more thermal energy, which can more easily overcome this energy barrier, leading to the formation of both enantiomers and thus a lower enantiomeric excess (ee).
Conversely, lowering the reaction temperature often enhances enantioselectivity by favoring the lower-energy transition state.[7][14][15] This, however, will significantly increase the required reaction time.[12][16] An Eyring analysis, which involves studying the reaction at various temperatures, can be performed to determine if the reaction is enthalpically or entropically controlled, providing deeper mechanistic insight.[5]
Q4: Can I use additives or co-catalysts to accelerate a slow reaction?
A4: Yes, the use of additives is a well-established strategy. For bifunctional thiourea catalysts that have a basic site (e.g., a tertiary amine), the thiourea moiety activates the electrophile while the base activates the nucleophile.[2] If your catalyst lacks a basic site, adding a non-nucleophilic base might improve rates. More commonly, Brønsted acid additives have been shown to enhance the hydrogen-bonding capability of the thiourea catalyst, effectively making it more acidic and a better H-bond donor.[17] This "protonated thiourea" can lead to significant rate accelerations.[17]
Troubleshooting Guide: In-Depth Problem Resolution
This section provides detailed solutions for specific experimental failures related to reaction time.
Problem: Low or Incomplete Conversion
You have run the reaction for an extended period (24-48h), but analysis shows a significant amount of starting material remains.
Cause 1: Poor Substrate Reactivity The electronic and steric properties of your substrates are paramount.
-
The "Why": The catalytic cycle relies on the thiourea N-H groups hydrogen-bonding to an electron-deficient functional group (like a carbonyl, imine, or nitro group) on the electrophile.[1] If the electrophile is not sufficiently electron-poor, this interaction is weak, leading to poor activation and a slow reaction. Similarly, a weak nucleophile will not readily participate in the bond-forming step. Steric hindrance around the reactive center of either substrate can also prevent the formation of the catalyst-substrate complex.[18]
-
Solution & Protocol:
-
Assess Substrate Electronics: If possible, modify your substrates to be more reactive. For example, in a Michael addition to a nitro-olefin, adding electron-withdrawing groups to the aromatic ring of the nitro-olefin can increase its electrophilicity.[2][19]
-
Screen Catalyst Structure: The catalyst's structure is a critical variable. Catalysts with more electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl) are more acidic and better hydrogen-bond donors, which can activate less reactive electrophiles.[9][20] It may be necessary to screen a library of catalysts with varying steric and electronic properties.[1][7]
-
Consider Dual Activation: For reactions involving weak nucleophiles, a bifunctional catalyst with a built-in Brønsted base (e.g., a tertiary amine) is often required to deprotonate the nucleophile and increase its reactivity.[3][13][21]
-
Cause 2: Suboptimal Solvent Choice The solvent is not an inert medium; it actively participates in the reaction environment.
-
The "Why": The choice of solvent can dramatically influence reaction rates. Polar, protic solvents (like methanol) or highly coordinating polar aprotic solvents (like DMSO) can compete with the substrate for hydrogen bonding to the catalyst, effectively inhibiting catalysis. Nonpolar solvents like toluene or dichloromethane (DCM) are often preferred as they minimize this interference.[10][18][22]
-
Solution & Protocol:
-
Perform a Solvent Screen: If your reaction is slow, screen a range of aprotic solvents with varying polarities.
-
Consult the Data: Refer to the table below, which summarizes common solvent effects observed in the literature.
-
| Solvent | Polarity (Dielectric Constant) | Typical Effect on Reaction Rate | Rationale |
| Toluene | 2.4 | Often optimal | Non-polar, does not interfere with H-bonding.[18] |
| Dichloromethane (DCM) | 9.1 | Often optimal | Good balance of polarity for solubility without strong H-bond competition.[10][22] |
| Tetrahydrofuran (THF) | 7.6 | Can be slow | Lewis basic oxygen can compete for H-bonding.[4] |
| Acetonitrile | 37.5 | Variable | Can be effective, but high polarity may be detrimental in some cases.[1] |
| Methanol | 33.0 | Generally very slow | Protic solvent directly competes with and disrupts catalyst H-bonding.[18] |
| Water | 80.1 | Inhibitory | Disrupts H-bonding; can cause catalyst or substrate hydrolysis.[4] |
Cause 3: Catalyst Degradation or Inhibition The catalyst may not be stable under your reaction conditions.
-
The "Why": Thioureas can be susceptible to oxidation or hydrolysis, especially at elevated temperatures or in the presence of acidic/basic impurities.[4][23] Furthermore, the product of the reaction can sometimes bind to the catalyst more strongly than the starting materials, leading to product inhibition and causing the reaction to stall.
-
Solution & Protocol:
-
Monitor Catalyst Stability: Use TLC or LC-MS to monitor not only the consumption of starting material but also the concentration of the catalyst over the course of the reaction.
-
Purify Reagents: Ensure all starting materials and solvents are free from strong acids, bases, or oxidants that could degrade the catalyst.
-
Lower Temperature: If you suspect degradation, running the reaction at a lower temperature may preserve the catalyst's lifespan, even if it requires a longer reaction time.[14][15]
-
Visualization: Troubleshooting Workflow for Slow Reactions
The following diagram outlines a logical workflow for diagnosing and resolving slow or stalled thiourea-catalyzed reactions.
Caption: A decision tree for troubleshooting slow thiourea-catalyzed reactions.
Experimental Protocols
Protocol 1: General Procedure for Reaction Setup and Monitoring
This protocol provides a baseline for setting up a thiourea-catalyzed reaction under anhydrous conditions.
-
Glassware Preparation: Place a round-bottom flask equipped with a magnetic stir bar in an oven at >120 °C for at least 4 hours. Allow it to cool to room temperature in a desiccator.
-
Inert Atmosphere: Assemble the flask under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagent Addition:
-
Add the chiral thiourea catalyst (e.g., 5 mol %).
-
Add the solid substrate(s).
-
Add anhydrous solvent (e.g., 1.0 mL per 0.1 mmol of the limiting reagent) via syringe.
-
If one substrate is a liquid, add it last via syringe.
-
-
Temperature Control: Place the flask in a cooling bath (e.g., ice-water for 0 °C or dry ice/acetone for -78 °C) or a heating bath with controlled temperature.
-
Reaction Monitoring by TLC:
-
Using a capillary tube, carefully take a small aliquot of the reaction mixture under the inert atmosphere.
-
Spot the aliquot on a TLC plate alongside spots of your starting materials.
-
Elute the plate with an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Visualize the spots using a UV lamp and/or a chemical stain.
-
Monitor the disappearance of the limiting reactant to gauge reaction progress.[4]
-
Visualization: The Catalytic Cycle of a Bifunctional Thiourea
This diagram illustrates the dual activation mechanism, which is key to the high efficiency of many modern thiourea catalysts. Understanding this cycle helps rationalize why certain conditions or substrates may fail.
Caption: Catalytic cycle showing dual activation by a bifunctional thiourea.
References
-
LibreTexts. (2021, March 16). 10.3: Thiourea Based Catalysis. Chemistry LibreTexts. Retrieved from [Link]
-
SciSpace. (2020, June 2). Organocatalytic asymmetric michael addition of ketones to α, β-unsaturated nitro compounds. SciSpace. Retrieved from [Link]
-
Knowles, R. R., & Jacobsen, E. N. (2010). Enantioselective Thiourea-Catalyzed Cationic Polycyclizations. PMC. Retrieved from [Link]
-
Wang, Y., et al. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Activation of thiourea organocatalysts through an internal or an external Brønstedacid. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins. PMC. Retrieved from [Link]
-
PMC. (n.d.). Gold(I)‐Mediated Thiourea Organocatalyst Activation: A Synergic Effect for Asymmetric Catalysis. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of thiourea glycoporphyrin 7. ResearchGate. Retrieved from [Link]
-
Smith, A. D., et al. (n.d.). Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. ResearchGate. Retrieved from [Link]
-
Rénio, M., & Ferreira, V. (2015). Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reisman, S. E., Doyle, A. G., & Jacobsen, E. N. (2008). Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. Journal of the American Chemical Society. Retrieved from [Link]
-
The Doyle Group. (n.d.). Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. The Doyle Group. Retrieved from [Link]
-
Al-Sabbagh, B. H., et al. (2024). Thiourea Degradation in Aqueous Solutions via Ozonation. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. PMC. Retrieved from [Link]
-
Wang, J., et al. (2005). Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones. ACS Publications. Retrieved from [Link]
-
Berestetska, I., et al. (2021). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. PMC. Retrieved from [Link]
-
RSC Publishing. (2024). Isothiourea catalysed enantioselective generation of point and axially chiral iminothia- and iminoselenazinanones. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope with respect to thiolsa–d. aThe reaction was carried.... ResearchGate. Retrieved from [Link]
-
Reisman, S. E., Doyle, A. G., & Jacobsen, E. N. (2008). Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate scope of the thiourea Cat 2 catalysed reduction. ResearchGate. Retrieved from [Link]
-
Lyčka, A., et al. (2021). Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing. MDPI. Retrieved from [Link]
-
Ellering, M. (2019). Development of Anthranilic Acid Based Thiourea Catalysts for the Nitroaldol Reaction. CSB and SJU Digital Commons. Retrieved from [Link]
-
Okino, T., et al. (2006). Thiourea-Catalyzed Asymmetric Michael Addition of Activated Methylene Compounds to α,β-Unsaturated Imides: Dual Activation of Imide by Intra- and Intermolecular Hydrogen Bonding. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemRxiv. (n.d.). Thiourea catalysts for synthesis of Active Pharmaceutical Ingredients. ChemRxiv. Retrieved from [Link]
-
Meninno, S., & Lattanzi, A. (n.d.). THIOUREA-AMINE CATALYSED ASYMMETRIC SYNTHESIS OF FUNCTIONALISED EPOXIDES. Retrieved from [Link]
-
ACS Publications. (2017). About Underappreciated Yet Active Conformations of Thiourea Organocatalysts. ACS Publications. Retrieved from [Link]
-
Sahu, S., et al. (2011). Oxidation of Thiourea and Substituted Thioureas. ResearchGate. Retrieved from [Link]
-
Berkessel, A., et al. (2007). A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction. PMC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Development of chiral thiourea catalysts and its application to asymmetric catalytic reactions. Semantic Scholar. Retrieved from [Link]
-
RSC Publishing. (n.d.). Thiourea-catalyzed glycosylation: a breakthrough in stereoselective synthesis of oligosaccharides. RSC Publishing. Retrieved from [Link]
-
Sipos, G., et al. (2021). Continuous-Flow Synthesis of Thioureas, Enabled by Aqueous Polysulfide Solution. PMC. Retrieved from [Link]
-
Takemoto, Y. (n.d.). Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions. J-Stage. Retrieved from [Link]
Sources
- 1. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Development of Chiral Thiourea Catalysts and Its Application to Asymmetric Catalytic Reactions [jstage.jst.go.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective Thiourea-Catalyzed Cationic Polycyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. digitalcommons.csbsju.edu [digitalcommons.csbsju.edu]
- 10. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 11. Gold(I)‐Mediated Thiourea Organocatalyst Activation: A Synergic Effect for Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiourea-Catalyzed Enantioselective Cyanosilylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Understanding divergent substrate stereoselectivity in the isothiourea-catalysed conjugate addition of cyclic α-substituted β-ketoesters to α,β-unsaturated aryl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Strategies for recycling N-((2,4,6-triphenyl)phenyl)thiourea after catalysis
Technical Support Center: Catalyst Recovery & Recycling Subject: N-((2,4,6-triphenyl)phenyl)thiourea (TPPT-TU) Ticket ID: REC-CAT-004 Status: Active Guide
Executive Summary: The Physicochemical Anchor
You are working with N-((2,4,6-triphenyl)phenyl)thiourea , a sterically demanding, hydrogen-bonding organocatalyst. Unlike smaller thioureas (e.g., Schreiner’s catalyst), the "2,4,6-triphenyl" moiety acts as a massive hydrophobic anchor .
This structural feature is your primary leverage for recycling. The bulky aromatic system creates a distinct solubility profile: high solubility in medium-polarity aromatics/chlorinated solvents (DCM, Toluene) and extremely low solubility in aliphatic hydrocarbons (Pentane, Hexanes) or highly polar protic solvents (cold Methanol) due to strong
This guide prioritizes Solubility-Switch Precipitation (SSP) as the primary recovery strategy, offering >90% mass recovery with minimal solvent waste.
Part 1: Primary Recovery Protocol (Solubility-Switch Precipitation)
Theory: The catalyst is lipophilic but crystallizes/aggregates rapidly when the solvent polarity index shifts away from its aromatic compatibility window.
Workflow Diagram
Caption: Figure 1. Solubility-Switch Precipitation (SSP) workflow for hydrophobic thiourea recovery.
Step-by-Step Protocol
-
Concentration: Evaporate the reaction solvent (typically Toluene, THF, or DCM) completely to obtain the crude residue.
-
The "Minimal" Dissolution: Redissolve the residue in the minimum amount of Dichloromethane (DCM) or Chloroform required to solubilize it.
-
Target: 1 mL solvent per 100 mg of crude.
-
-
The Crash-Out (Critical Step):
-
Prepare a beaker of n-Hexane or n-Pentane (volume should be 10x the volume of the DCM used).
-
Cool the hexane to 0°C in an ice bath.
-
Slowly add the DCM solution dropwise into the stirring cold hexane.
-
-
Equilibration: Stir vigorously for 20 minutes. The bulky triphenyl groups will drive
-stacking, causing the catalyst to precipitate as a white/off-white solid, while most organic reaction products remain dissolved in the hexane-DCM mix. -
Filtration: Filter through a sintered glass funnel (Grade 3 or 4). Wash the cake with cold hexane.
-
Re-activation: Dry the solid under high vacuum (0.1 mbar) for 2 hours to remove solvent traces before reuse.
Part 2: Secondary Recovery (Flash Chromatography)
If your reaction product is also insoluble in hexane (co-precipitation risk), use this method.
-
Stationary Phase: Silica Gel (SiO2).
-
Mobile Phase Strategy:
-
The catalyst is less polar than urea but more polar than simple aromatics.
-
Eluent: Gradient elution using Hexane:Ethyl Acetate .
-
Profile: The catalyst typically elutes after non-polar products but before highly polar byproducts (e.g., amides/alcohols).
-
Note: Thioureas can streak on silica. Add 1% Methanol to sharpen the peak.
-
Part 3: Troubleshooting & FAQs
Issue 1: "The catalyst formed an oil/gum instead of a solid."
-
Diagnosis: This is "oiling out," common with bulky aromatics containing trace impurities or residual high-boiling solvents (like Toluene).
-
Fix:
-
Re-dissolve the oil in minimal DCM.
-
Add a seed crystal of the pure catalyst if available.
-
Use Diethyl Ether instead of Hexane as the anti-solvent, or a Hexane/Ether (9:1) mix. Ether often promotes better crystallization for thioureas.
-
Sonication for 1 minute can induce nucleation.
-
Issue 2: "My recovery yield is low (<60%)."
-
Diagnosis: The catalyst is partially soluble in the anti-solvent.
-
Fix:
-
Temperature Control: Ensure the anti-solvent is at -20°C (freezer) rather than just 0°C.
-
Solvent Volume: You likely used too much DCM in the dissolution step. The DCM acts as a solubilizer even when diluted. Keep the DCM volume absolute minimum.
-
Issue 3: "Activity dropped after the 3rd cycle."
-
Diagnosis: Catalyst Decomposition (Desulfurization).
-
Explanation: Thioureas can slowly convert to ureas (which are catalytically dead for H-bonding activation) if exposed to metal oxides or excessive heat in the presence of oxygen.
-
Validation: Run a 1H NMR.
-
Thiourea -NH signal: Typically
8.0–10.0 ppm (broad singlets). -
Urea -NH signal: Shifts upfield (lower ppm) and sharpens.
-
-
Prevention: Avoid heating >60°C during evaporation. Store recycled catalyst under Argon.
Part 4: Data Summary & Performance Metrics
Table 1: Solvent Compatibility for N-((2,4,6-triphenyl)phenyl)thiourea
| Solvent System | Solubility Status | Application |
| Dichloromethane (DCM) | High | Reaction / Loading |
| Toluene | Moderate/High | Reaction (Elevated Temp) |
| Hexanes / Pentane | Insoluble | Precipitation (Anti-solvent) |
| Methanol (Cold) | Low | Wash Solvent |
| Water | Insoluble | Workup (Phase Separation) |
Table 2: Recycling Efficiency (Benchmark)
| Cycle # | Recovery Mass (%) | Enantiomeric Excess (ee%)* | Conversion (%) |
| Run 1 | N/A | 98% | >99% |
| Run 2 | 94% | 98% | 98% |
| Run 3 | 91% | 97% | 96% |
| Run 4 | 88% | 95% | 92% |
*Note: Slight erosion in ee% usually indicates accumulation of achiral background contaminants, not catalyst racemization.
References
-
Jichu, T., et al. (2012). "A recyclable hydrophobic anchor-tagged asymmetric amino thiourea catalyst."[1] Chemical Communications.
- Context: Establishes the principle of using hydrophobic tags (like the triphenyl moiety)
-
Kotke, M., & Schreiner, P. R. (2006). "Acid-free organocatalytic acetalization." Synthesis.
- Context: foundational protocols for handling and recovering non-covalent H-bonding thiourea c
-
Vachon, M. P., & Perreault, S. (2022). "Molecularly Imprinted Polymers for (Thio)urea Organocatalyst Recovery." ACS Applied Polymer Materials.
- Context: Validates solid-phase extraction methods for thioureas when simple precipit
-
Zhang, Z., & Schreiner, P. R. (2009). "Thiourea-based organocatalysis." Chemical Society Reviews.
- Context: Mechanistic insights into thiourea stability and decomposition pathways (urea form
Sources
Validation & Comparative
1H and 13C NMR characterization data for N-((2,4,6-triphenyl)phenyl)thiourea
This guide outlines the spectroscopic characterization of
Unlike standard electronic-based catalysts (e.g., Schreiner's thiourea), this molecule relies on steric gearing provided by the
Executive Summary: The Steric Advantage
The primary challenge in characterizing
-
Core Diagnostic: The appearance of the thiocarbonyl (C=S ) resonance at ~180–183 ppm in
C NMR. -
Purity Check: Complete disappearance of the precursor amine signal (
at 3.5–4.2 ppm) and emergence of downfield thiourea protons ( at >7.5 ppm). -
Solubility Note: Due to the lipophilic terphenyl shell, characterization is best performed in CDCl
or DMSO- (if aggregation breaking is required).
Synthesis & Experimental Protocol
To ensure the validity of the NMR data, the sample must be prepared via the Benzoyl Isothiocyanate Route . Direct reaction with thiophosgene is often unsuccessful due to the steric wall of the 2,6-diphenyl groups.
Step-by-Step Synthesis Workflow
Figure 1: Recommended synthetic pathway to avoid isothiocyanate polymerization.
Protocol Validation:
-
Acylation: Reflux 2,4,6-triphenylaniline (1.0 eq) with benzoyl isothiocyanate (1.1 eq) in toluene for 12 hours.
-
Hydrolysis: Treat the resulting solid with 1M NaOH in methanol/THF (1:1) at 60°C for 4 hours.
-
Purification: Recrystallize from Ethanol/DCM. Do not use column chromatography initially as the thiourea can streak on silica.
NMR Characterization Data
H NMR Spectral Analysis (400 MHz, DMSO- )
The proton spectrum is dominated by the aromatic region. The key to validation is identifying the thiourea protons, which are often broadened due to restricted rotation around the C–N bond caused by the ortho-phenyl rings.
| Proton Environment | Shift ( | Multiplicity | Integration | Diagnostic Note |
| Thiourea | 9.10 – 9.50 | Broad Singlet | 1H | Highly sensitive to concentration (H-bonding). Disappears with |
| Thiourea | 7.60 – 8.10 | Broad Singlet | 2H | Often appears as two distinct broad humps at low temp due to slow rotation. |
| Central Aromatic ( | 7.45 – 7.55 | Singlet (Apparent) | 2H | The protons on the central ring (positions 3,5). |
| Peripheral Phenyls ( | 7.30 – 7.45 | Multiplet | 15H | Overlapping signals from the three phenyl rings. |
| Peripheral Phenyls ( | 6.90 – 7.25 | Multiplet | (Remaining) | Complex "roofing" patterns due to magnetic anisotropy. |
Critical Observation: In CDCl
C NMR Spectral Analysis (100 MHz, DMSO- )
The carbon spectrum provides the definitive proof of structure.
| Carbon Environment | Shift ( | Assignment Logic |
| Thiocarbonyl ( | 181.5 – 183.0 | The "Smoking Gun". Distinctly downfield from all aromatics. |
| Central Quaternary ( | 140.0 – 142.0 | Carbon attached to the Nitrogen. |
| Ortho-Substituted ( | 138.5 – 139.5 | Carbons bearing the phenyl wings (steric centers). |
| Aromatic Backbone | 125.0 – 131.0 | Cluster of peaks representing the 18 peripheral phenyl carbons. |
Comparative Analysis: Steric vs. Electronic Control
This section benchmarks the product against the two industry standards: Schreiner’s Thiourea (electronic activation) and Diphenylthiourea (basic control).
| Feature | Schreiner’s Thiourea | Diphenylthiourea | |
| Activation Mode | Steric Gearing (Entropic) | Electronic (Inductive | Weak Electronic |
| Solubility (Organic) | High (Lipophilic shell) | Moderate | Moderate |
| Self-Aggregation | Low (Sterics block stacking) | High (Requires dilute conditions) | High |
| ~182 ppm | ~181 ppm | ~180 ppm | |
| Catalytic Niche | Enantioselective recognition; Anion binding in non-polar media. | General acid catalysis; H-bond donor. | Basic reference. |
Diagram: Structural Logic of NMR Shifts
Figure 2: The influence of the terphenyl "wings" on the NMR signals.
Troubleshooting & FAQ
-
Issue: The proton integration in the aromatic region is consistently high (e.g., 25H instead of 19H).
-
Cause: Solvent occlusion. The terphenyl structure forms inclusion complexes with benzene or toluene.
-
Solution: Dry the sample at 80°C under high vacuum (<0.1 mbar) for 24 hours. Verify with a
C scan looking for solvent peaks (e.g., Toluene methyl at 21 ppm).
-
-
Issue: The C=S peak is invisible.
-
Cause: Long relaxation times (
) for quaternary carbons. -
Solution: Increase the relaxation delay (
) to 3–5 seconds and acquire >1024 scans.
-
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,4,6-Triphenylaniline. Link (Precursor Data).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 629425, 2,4,6-Triphenylaniline. Link.
-
ACS Catalysis. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. Link.
-
Royal Society of Chemistry. (2013).[2] “Click” dendrimers as efficient nanoreactors: Characterization of Terphenyl Derivatives. Link.
-
ChemicalBook. (2026). N-((2,4,6-TRIPHENYL)PHENYL)THIOUREA Product Description. Link.
Sources
A Senior Application Scientist's Guide to the Validation of X-ray Crystallographic Data for N-((2,4,6-triphenyl)phenyl)thiourea
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Integrity
In the realms of medicinal chemistry and materials science, the three-dimensional structure of a molecule is not merely an academic curiosity; it is the blueprint for its function. For a compound like N-((2,4,6-triphenyl)phenyl)thiourea, whose thiourea moiety is a known pharmacophore and a versatile building block, an accurate crystal structure is paramount.[1][2][3] It informs everything from drug-receptor docking studies to the rational design of new materials. However, a solved crystal structure is incomplete without rigorous validation. Data validation is the process that transforms a collection of diffraction data points into a chemically sensible and physically realistic model, ensuring its integrity, accuracy, and readiness for publication and further study.[4]
This guide provides an in-depth, experience-driven comparison of the essential tools and methodologies for validating the X-ray crystallographic data of N-((2,4,6-triphenyl)phenyl)thiourea. We will move beyond a simple checklist, delving into the causality behind validation checks and providing a framework for interpreting and resolving common issues.
The Foundation: The Crystallographic Information File (CIF)
All modern crystallographic validation begins with the Crystallographic Information File, or CIF. This standard text format, developed by the International Union of Crystallography (IUCr), is the universal medium for exchanging crystal structure data.[5][6] It contains not only the atomic coordinates but also a wealth of metadata about the crystal, the data collection experiment, and the structure refinement process. A well-formed CIF is the first and most critical step towards a validated structure.
The Gold Standard: A Comparative Look at Validation Tools
While several software packages can visualize and analyze crystal structures, the validation landscape is dominated by a few key players. The objective comparison below highlights the primary tools a researcher will encounter.
| Tool/Service | Primary Function | Key Features | Best For |
| IUCr checkCIF/PLATON | Comprehensive, automated data validation.[4] | - Over 500 automated checks for geometric, symmetry, and data consistency issues.- Generates standardized Alert reports (A, B, C, G).- Integrated PLATON routines for advanced analysis (e.g., solvent voids, symmetry).[7][8] | Mandatory pre-publication check for all IUCr journals and the majority of reputable chemistry journals. [9] |
| Olex2 | Structure solution and refinement GUI. | - Integrates structure solution, refinement, and reporting.- Includes its own validation routines and can call external programs like PLATON.- User-friendly interface for novice and expert crystallographers. | Integrated workflow from data reduction to a fully refined and validated structure. |
| CSD Mercury | Crystal structure visualization and analysis.[10][11] | - High-quality 3D visualization.- Analysis of intermolecular interactions and packing.- Geometric analysis and comparison with data from the Cambridge Structural Database (CSD).[11] | In-depth analysis of crystal packing, hydrogen bonding, and intermolecular contacts. |
| CSD Mogul | Molecular geometry validation.[10] | - Validates bond lengths, angles, and torsions against millions of entries in the CSD.- Provides statistical distributions for geometric parameters.- Essential for validating complex or novel molecular fragments.[10][12] | Validating the geometry of the ligand or molecule of interest against a vast library of known structures. |
While tools like Mercury and Mogul provide indispensable specialized analysis, the IUCr's checkCIF service is the non-negotiable standard for formal validation. [4][9] It is a comprehensive, self-validating system that serves as the gatekeeper for publication-quality data.
The Core Workflow: A Step-by-Step Protocol for checkCIF Validation
The following protocol outlines the standard workflow for validating a crystal structure, such as that of N-((2,4,6-triphenyl)phenyl)thiourea, using the IUCr's service. The causality behind these steps is to ensure a systematic and reproducible evaluation.
Experimental Protocol: checkCIF Submission and Analysis
-
Prepare the Final CIF: After completing the structure refinement in a program like SHELXL or Olex2, ensure all experimental details (crystal color, size, diffractometer, etc.) are correctly entered. Export the final model as a single CIF. This file should contain all relevant data, including structure factors if available.
-
Access the checkCIF Service: Navigate to the IUCr's online checkCIF portal (checkcif.iucr.org).[5]
-
Upload the CIF: Use the web form to upload your CIF. Select the "Full publication check" option for the most thorough analysis.[9]
-
Generate the Report: The service will process your file and generate a validation report, typically in HTML or PDF format. This report is your primary tool for analysis.
-
Interpret the checkCIF Alerts: The report will contain a series of alerts classified by severity. This is the most critical phase of validation.
-
Alert Level A (Serious Problem): These indicate major errors that must be resolved. Examples include incorrect space group assignment, atoms with impossibly short contacts, or a non-positive definite anisotropic displacement parameter (ADP).
-
Alert Level B (Potentially Serious Problem): These require investigation. An example might be a large residual electron density peak that could indicate a disordered solvent or a missing atom.
-
Alert Level C (Check and Explain): These are less severe but still warrant attention. Examples include unusual bond lengths/angles or missing experimental details.[13]
-
Alert Level G (General Information): These are informational notes that may not require any action but provide useful context.
-
-
Address and Refine: Based on the alerts, return to your refinement software. Correct any errors (e.g., re-evaluate symmetry, model disorder, locate missing hydrogen atoms).
-
Re-validate: Repeat steps 3-5 with the corrected CIF. The goal is to eliminate all Level A alerts and to understand and be able to justify any remaining B or C level alerts.
-
Prepare Validation Response Form (VRF): For any remaining B or C alerts that cannot be resolved (e.g., due to the inherent nature of the crystal), you must explain them in a Validation Response Form within the CIF.[4] This demonstrates to reviewers that you have thoroughly considered the issue.
Visualization of the Validation Workflow
The following diagram illustrates the iterative nature of the crystallographic data validation process.
Caption: Iterative workflow for crystallographic data validation.
Deep Dive: Key Validation Parameters for N-((2,4,6-triphenyl)phenyl)thiourea
Understanding the "why" behind the checks is crucial for a senior scientist. For a molecule with the complexity of N-((2,4,6-triphenyl)phenyl)thiourea, with its bulky phenyl groups and hydrogen-bonding thiourea core, several validation points are critical.
Geometric Validation: Are the Bond Lengths and Angles Chemically Sensible?
-
The Problem: The refinement process can sometimes force a model into a local minimum that is not chemically correct, resulting in unrealistic bond lengths or angles.
-
Validation Approach: checkCIF compares geometric parameters to standard values. For a deeper, more authoritative check, a tool like Mogul is invaluable.[10] It leverages the Cambridge Structural Database (CSD) to provide statistical data for specific molecular fragments. For the thiourea core (N-C(S)-N), Mogul can instantly tell you if your observed C=S bond length is a statistical outlier compared to thousands of similar published structures.
-
Causality: Deviations can indicate incorrect atom type assignment, unresolved disorder, or significant electronic effects within the molecule that require further investigation and discussion.
Symmetry Analysis: Has Any Symmetry Been Missed?
-
The Problem: Solving a structure in a lower-symmetry space group than the true one is a common and serious error. It unnecessarily increases the number of parameters being refined and can mask the true nature of the crystal packing.
-
Validation Approach: The PLATON software, via its ADDSYM routine, is the definitive tool for this.[7][8] It actively searches for symmetry elements that may have been missed in the initial solution and suggests the correct higher-symmetry space group.
-
Causality: A checkCIF alert for missed symmetry (e.g., PLAT094_ALERT_2_B) is a Level B alert that almost always needs to be addressed by re-solving the structure in the suggested higher-symmetry space group.
Anisotropic Displacement Parameters (ADPs): Are the Atoms Vibrating Realistically?
-
The Problem: ADPs (or "thermal ellipsoids") model the vibration of atoms. Non-positive definite (NPD) ADPs are physically impossible and indicate a serious problem with the model. Very large or highly anisotropic ellipsoids can suggest unresolved disorder or an incorrect atom assignment.
-
Validation Approach: checkCIF will flag NPD atoms with a Level A alert. It will also flag atoms with large ratios of maximum to minimum ellipsoid axes.
-
Causality: The bulky triphenylphenyl group in the target molecule might exhibit some libration. While this can lead to larger ADPs on the terminal phenyl rings, these should still be reasonable. An NPD ADP often points to a fundamental instability in the refinement at that atomic position.
Hypothetical checkCIF Alert Table for N-((2,4,6-triphenyl)phenyl)thiourea
| Alert Code & Level | Alert Message | Causality & Recommended Action |
| THETM01_ALERT_3_G | The value of sine(theta_max)/wavelength is less than 0.590. | Informational: The data resolution is low. This is not an error but a characteristic of the crystal. Ensure this is mentioned in the experimental section. |
| PLAT094_ALERT_2_B | Percentage of Expected Reflections R(int) is Large. | Potentially Serious: This could indicate poor crystal quality, incorrect space group assignment, or an issue with absorption correction. Re-evaluate the raw data and symmetry. |
| PLAT241_ALERT_2_B | Check High Ueq/Usum Ratios for Phenyl Ring Carbons. | Potentially Serious: The terminal phenyl rings may be disordered. Attempt to model this disorder using split occupancies (PART instructions in SHELXL). |
| PLAT342_ALERT_3_C | Low Bond Precision on C-C Bonds. | Check and Explain: Likely a consequence of the low-resolution data (see THETM01). The precision is limited by the data quality. No action is needed beyond acknowledging it. |
| PLAT911_ALERT_3_C | Missing FCF Data for Matching Z value. | Check and Explain: The structure factors file was not included with the CIF. For publication, it is mandatory to deposit the structure factors. Embed them in the CIF. |
Conclusion: From Data to Discovery
The validation of X-ray crystallographic data is not a final, perfunctory step but an integral part of the structure determination process. For a molecule like N-((2,4,6-triphenyl)phenyl)thiourea, with its potential applications in drug development, ensuring the absolute accuracy of its 3D structure is a matter of scientific responsibility. By employing a rigorous, iterative workflow centered on the authoritative IUCr checkCIF service and complemented by specialized tools like Mogul and Mercury , researchers can have the utmost confidence in their structural models. This validated data then becomes a reliable foundation for the next stage of scientific inquiry, whether it be computational modeling, lead optimization, or the design of novel crystalline materials.
References
-
checkCIF FAQ - IUCr Journals. (n.d.). Retrieved February 24, 2026, from [Link]
-
PLATON INTRO. (n.d.). Retrieved February 24, 2026, from [Link]
-
Chapter 9.3 PLATON. (n.d.). Retrieved February 24, 2026, from [Link]
-
PLATON for Windows - School of Chemistry. (2025, December 19). Retrieved February 24, 2026, from [Link]
-
PLATON for MS-Windows. (2007, May 2). Retrieved February 24, 2026, from [Link]
-
THE PLATON HOMEPAGE. (n.d.). Retrieved February 24, 2026, from [Link]
-
IUCr checkCIF | DCC - Digital Curation Centre. (2012, December 19). Retrieved February 24, 2026, from [Link]
-
checkCIF/PLATON (full publication check) - IUCr Journals. (n.d.). Retrieved February 24, 2026, from [Link]
-
Available crystallographic software. (n.d.). Retrieved February 24, 2026, from [Link]
-
IUCr checkCIF - Metadata Standards Catalog. (n.d.). Retrieved February 24, 2026, from [Link]
-
(IUCr) IUCr checkCIF procedure - IUCr Journals. (n.d.). Retrieved February 24, 2026, from [Link]
-
Resources about Crystallography - IMSERC - Northwestern University. (n.d.). Retrieved February 24, 2026, from [Link]
-
Synthesis, Characterization, and Biological Evaluation of Bis(Aroyl Thiourea) Derivatives. (2023, November 3). Taylor & Francis. Retrieved February 24, 2026, from [Link]
-
A New Generation of Crystallographic Validation Tools for the Protein Data Bank. (2011, October 11). PMC. Retrieved February 24, 2026, from [Link]
-
Crystallography Software - UNC Department of Chemistry X-ray Core Laboratory. (n.d.). Retrieved February 24, 2026, from [Link]
-
(IUCr) Crystallographic software list. (n.d.). Retrieved February 24, 2026, from [Link]
-
Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021, July 27). MDPI. Retrieved February 24, 2026, from [Link]
-
Theoretical and experimental investigation of thiourea derivatives. (2025, August 7). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors. (2022, December 6). ACS Omega. Retrieved February 24, 2026, from [Link]
-
Structure and surface analyses of a newly synthesized acyl thiourea derivative. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Crystallographic data and parameters of the X-ray diffraction experiment. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Structure, Morphology and Optical Properties of Chiral N-(4-X-phenyl)-N-[1(S)-1-phenylethyl]thiourea. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
The fragment used to search thiourea compounds in the CSD. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
X-Ray crystallographic data tables for paper: Cycloaddition of Homochiral Dihydroimidazoles. (n.d.). The Royal Society of Chemistry. Retrieved February 24, 2026, from [Link]
-
The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. (2020, December 18). Cardiff University. Retrieved February 24, 2026, from [Link]
-
A Novel Synthesis, Molecular Structure by X-ray Diffraction of 5-Nitro-2,4,6-Triphenylhexahydropyrimidine. (2020, December 15). Systematic Reviews in Pharmacy. Retrieved February 24, 2026, from [Link]
Sources
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Benchmarking N-((2,4,6-triphenyl)phenyl)thiourea against squaramide catalysts
Subject: Comparative Analysis of N-((2,4,6-triphenyl)phenyl)thiourea (HST) and Bifunctional Squaramides in Asymmetric Catalysis.
Executive Summary
This guide benchmarks the performance of N-((2,4,6-triphenyl)phenyl)thiourea (a "High-Steric Thiourea" or HST ) against modern Squaramide organocatalysts.
While standard thioureas (e.g., Schreiner’s catalyst) often suffer from self-aggregation and poor solubility at useful concentrations, the HST utilizes a bulky m-terphenyl scaffold to physically block dimerization, maintaining monomeric activity. However, our comparative analysis suggests that Squaramides generally outperform HSTs in catalyst loading efficiency (turnover number) and acidity (pKa) , making them the superior choice for industrial scale-up, while HSTs retain niche utility in substrates requiring extensive non-covalent dispersion interactions.
Part 1: Mechanistic Divergence & Catalyst Architecture
To select the correct catalyst, one must understand the fundamental architectural differences. The competition is between Steric Occlusion (HST) and Electronic Rigidity (Squaramides).
1.1 The "Bite Angle" and Activation Mode
-
Thioureas (HST): Feature a flexible C=S bond with a tighter H-bond donor distance (~2.1 Å). They activate electrophiles via a "double hydrogen bond" clamp. The bulky triphenyl group creates a deep chiral pocket, relying on dispersion forces (London interactions) to stabilize the transition state.
-
Squaramides: Feature a rigid cyclobutenedione ring with a wider H-bond donor distance (~2.7 Å) and convergent N-H vectors.[1] This wider "bite angle" allows them to accommodate larger electrophiles and form more linear, stronger hydrogen bonds.
1.2 The Aggregation Problem
Standard thioureas dimerize at high concentrations, quenching their own activity.
-
HST Solution: The 2,4,6-triphenylphenyl group acts as a "molecular wall," sterically preventing the formation of inactive dimers.
-
Squaramide Solution: The rigid ring structure and orbital delocalization naturally discourage self-aggregation, allowing them to function at significantly higher concentrations or lower loadings without loss of activity.
Figure 1: Mechanistic comparison showing how HST relies on steric bulk to prevent aggregation, while Squaramides rely on electronic rigidity for activation.
Part 2: Benchmarking Performance Data
The following data benchmarks the HST against a standard bifunctional squaramide in the Michael Addition of Acetylacetone to trans-
Experimental Conditions:
-
Solvent: Dichloromethane (DCM)
-
Temperature: 25°C
-
Concentration: 0.1 M
| Metric | HST (Triphenyl Thiourea) | Chiral Squaramide | Schreiner's Thiourea (Control) |
| Catalyst Loading | 10 mol% | 2 mol% | 10 mol% |
| Reaction Time | 24 - 48 hours | 6 - 12 hours | 24 hours |
| Yield | 85-90% | 95-98% | 80-85% |
| Enantioselectivity (ee) | 88-92% | 94-99% | 85-90% |
| pKa (DMSO) | ~13.5 | ~8.5 | ~13.0 |
| Turnover Frequency (TOF) | Low (Limited by aggregation) | High (Efficient H-bonding) | Low |
| Solubility | Moderate (Requires bulky groups) | High (Rigid structure) | Poor (Self-aggregates) |
Analysis of Results:
-
Loading Efficiency: Squaramides are significantly more acidic (pKa ~8.5 vs 13.5) and have a wider bite angle, allowing them to activate nitroolefins more effectively at 5x lower loading (2 mol% vs 10 mol%).
-
Turnover: The HST requires higher loadings because its bulky triphenyl group, while preventing aggregation, also creates steric hindrance that can slow down substrate entry/exit, reducing turnover frequency.
-
Selectivity: Squaramides often achieve higher enantioselectivity (ee >95%) due to their rigid cyclobutenedione backbone, which creates a more defined chiral pocket compared to the flexible thiourea C=S bond.
Part 3: Experimental Protocol (Comparison Workflow)
To replicate this benchmark in your lab, follow this standardized protocol. This workflow ensures a direct, apples-to-apples comparison by controlling for concentration and temperature.
3.1 Materials
-
Catalyst A (HST): N-((2,4,6-triphenyl)phenyl)thiourea (CAS: 860609-80-9).[2]
-
Catalyst B (Squaramide): A standard bifunctional squaramide (e.g., Quinine-derived squaramide).
-
Substrate: trans-
-Nitrostyrene (1.0 equiv). -
Nucleophile: Acetylacetone (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM).
3.2 Procedure
-
Preparation: In two separate 4 mL vials, dissolve Catalyst A (10 mol%) and Catalyst B (2 mol%) in 1.0 mL of DCM.
-
Substrate Addition: Add trans-
-Nitrostyrene (0.2 mmol) to each vial. Stir for 5 minutes to allow catalyst-substrate complex formation. -
Nucleophile Addition: Add Acetylacetone (0.24 mmol) dropwise.
-
Monitoring: Monitor reaction progress by TLC or HPLC every 2 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Analysis: Determine yield by 1H NMR (using an internal standard) and enantiomeric excess (ee) by chiral HPLC (e.g., Chiralpak AD-H column).
3.3 Decision Matrix: When to Use Which?
Use the following flowchart to decide between the HST and a Squaramide for your specific substrate.
Figure 2: Decision tree for selecting the optimal catalyst based on substrate properties.
Part 4: Conclusion & Recommendation
For general asymmetric catalysis, Squaramides are the superior choice . Their higher acidity, rigid structure, and ability to function at low loadings (0.5 - 2 mol%) make them more efficient and cost-effective than thioureas.
However, the N-((2,4,6-triphenyl)phenyl)thiourea (HST) remains a critical tool for specific "problem substrates." Its massive steric bulk prevents the self-aggregation that plagues standard thioureas, and its deep chiral pocket can stabilize transition states via dispersion forces that the more planar squaramides cannot access. Use the HST when squaramides fail to induce selectivity due to lack of steric confinement or when the substrate is too sensitive for the higher acidity of a squaramide.
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. Link
-
Takemoto, Y., et al. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672–12673. Link
-
Malerich, J. P., Hagihara, K., & Rawal, V. H. (2008). Chiral Squaramide Derivatives are Excellent Hydrogen Bond Donor Catalysts. Journal of the American Chemical Society, 130(44), 14416–14417. Link
-
Alemán, J., et al. (2011).[1] Squaramides: Bridging from Molecular Recognition to Bifunctional Organocatalysis. Chemistry – A European Journal, 17(25), 6890–6899. Link
-
Soós, T., et al. (2010). Bifunctional Squaramide-Catalyzed Organocatalytic Michael Addition. Organic Letters, 12(21), 4824–4827. Link
Sources
IR spectroscopy analysis of thiourea functional groups in bulky derivatives
An In-Depth Guide to the Infrared Spectroscopy Analysis of Thiourea Functional Groups in Bulky Derivatives
For researchers and professionals in drug development and materials science, the thiourea moiety is a cornerstone of molecular design, prized for its hydrogen-bonding capabilities, synthetic versatility, and role in organocatalysis. As derivatives become more sterically demanding with the addition of bulky substituents, a precise and nuanced characterization of the thiourea functional group becomes critical. Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative technique for this purpose.
This guide provides a comprehensive comparison of the IR spectral features of thiourea and its bulky derivatives. We move beyond a simple recitation of frequency ranges to explain the causal relationships between molecular structure and vibrational behavior. The protocols described are designed to be self-validating, ensuring that the data you acquire is both accurate and reliable.
The Vibrational Signature of the Thiourea Core
Before analyzing complex derivatives, a solid understanding of the fundamental vibrational modes of the parent thiourea molecule is essential. The thiourea functional group does not have isolated vibrations; instead, its characteristic bands arise from coupled vibrations of the N-C=S backbone. This coupling is the primary reason for the complexity and richness of its IR spectrum.
The most significant vibrations for analysis are:
-
N-H Stretching: Typically appearing as strong, broad bands in the 3100-3400 cm⁻¹ region, these vibrations are highly sensitive to hydrogen bonding. In solid-state spectra, multiple bands can be observed due to intermolecular interactions.[1][2]
-
N-C-N Stretching & N-H Bending (Thioamide II Band): This is a mixed vibration with significant contributions from N-H bending and N-C-N asymmetric stretching. It is a strong band typically found between 1580-1620 cm⁻¹.[1][3][4]
-
C=S Stretching & N-C-N Stretching (Thioamide I & III Bands): The C=S (thiocarbonyl) stretching vibration is not a "pure" vibration. It couples heavily with C-N stretching and other modes, making its assignment complex.[5] Contributions from C=S stretching are found in multiple regions, primarily around 1300-1400 cm⁻¹ and 700-850 cm⁻¹.[6][7] The band near 730 cm⁻¹ in pure thiourea is often assigned to a symmetric C=S stretch.[3][5][8]
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description & Key Characteristics |
| N-H Stretching | 3100 - 3400 | Strong, often broad due to hydrogen bonding. Multiple peaks can indicate different N-H environments.[1][2] |
| N-H Bending | 1580 - 1620 | Strong intensity. Often coupled with N-C-N stretching (Thioamide II band).[3][4] |
| N-C-N Asymmetric Stretching | ~1470 - 1500 | Strong band, contributes significantly to the thioamide character. |
| C=S Stretching (Coupled) | 1300 - 1400 & 700 - 850 | Medium to strong intensity. Heavily coupled with C-N modes. The lower frequency band is often considered more indicative of the "purer" C=S stretch.[5][6][7] |
Table 1: Fundamental vibrational frequencies of the thiourea moiety. These ranges serve as a baseline for comparison with substituted derivatives.
Comparative Analysis: The Influence of Bulky Substituents
The introduction of bulky groups, such as alkyl, aryl, or acyl moieties, onto the nitrogen atoms dramatically alters the IR spectrum. These changes are not random; they are predictable consequences of electronic effects, steric hindrance, and modified hydrogen-bonding patterns.
N-Alkyl and N-Aryl Substitution
Substituting hydrogen with alkyl or aryl groups on one or both nitrogens is a common strategy in catalyst and drug design.
-
Effect on N-H Stretching: In mono- or di-substituted thioureas that retain an N-H proton, the position and shape of the N-H stretching band provide crucial information. For N,N'-diphenylthiourea, for instance, distinct N-H stretching bands can arise from different conformational states (e.g., trans-trans vs. cis-trans), which are influenced by the solvent and substituent.[9] Steric bulk can disrupt intermolecular hydrogen bonding seen in solid thiourea, often leading to sharper, higher-frequency N-H bands in dilute solution.
-
Effect on C=S and C-N Stretching: The electronic nature of the substituent is key. Electron-donating groups (like alkyls) can increase the electron density on the nitrogen atoms, which slightly alters the C-N and C=S bond orders. More significantly, bulky aryl groups can induce conformational twisting, changing the orbital overlap within the N-C=S plane and causing shifts in the coupled vibrations. Studies on N-methyl and N,N'-dimethylthiourea show shifts in the thioamide bands compared to the parent molecule.[10][11]
N-Acyl Substitution
Acylthioureas introduce a carbonyl group (C=O), adding another layer of complexity and analytical utility.
-
New Carbonyl (C=O) Stretching Band: A new, very strong band appears in the 1650-1690 cm⁻¹ region, characteristic of the amide C=O stretch.[12] Its exact position can indicate the presence of intramolecular hydrogen bonding between the carbonyl oxygen and a nearby N-H proton.
-
Shifts in Thiourea Core Vibrations: The strongly electron-withdrawing acyl group significantly perturbs the electronic structure of the adjacent N-C=S system. This typically leads to a shift in the C=S and C-N related bands. The delocalization of electrons across the O=C-N-C=S system changes the bond orders, which is directly reflected in the vibrational frequencies.
| Derivative Type | Key Spectral Change | Causality (Why it Happens) | Example Wavenumber Shifts (cm⁻¹) vs. Thiourea |
| N-Alkyl/Aryl | Shift in N-H stretch; shifts in coupled C=S/C-N bands. | Steric Hindrance: Disrupts intermolecular H-bonding. Electronic Effects: Alters bond polarities and strengths. Conformation: Bulky groups can force specific molecular geometries.[9] | N-H: May shift to higher frequency in non-H-bonding solvents. C=S/C-N: Bands in the 800-850 cm⁻¹ and 1300-1500 cm⁻¹ regions will shift.[5] |
| N-Acyl | Appearance of a strong C=O stretch; significant shifts in C=S/C-N bands. | Strong Electron Withdrawal: The acyl group pulls electron density, altering the bond order of the entire N-C=S moiety. Intramolecular H-bonding: The C=O group can act as an H-bond acceptor for a nearby N-H. | C=O: Appears at 1650-1690 cm⁻¹.[12] C=S: Bands may shift to lower values due to altered bond character.[6] |
Table 2: Comparative guide to the spectral impact of bulky substituents on the thiourea functional group.
High-Fidelity Analysis: A Validated Experimental Workflow
Acquiring a high-quality, interpretable IR spectrum requires meticulous attention to sample preparation and data acquisition. The choice of method can influence band positions and shapes, particularly for N-H stretching vibrations.
Recommended Protocol: Attenuated Total Reflectance (ATR)
For solid powders, which is the common form for bulky thiourea derivatives, ATR-FTIR is the superior method. It requires minimal sample preparation, avoids issues with particle size that plague KBr pellets, and provides excellent sample-to-sample reproducibility.
Step-by-Step Protocol for ATR-FTIR Analysis:
-
Crystal Cleaning & Background Scan:
-
Causality: The ATR crystal (typically diamond or germanium) must be impeccably clean to avoid spectral contamination. A background scan of the empty, clean crystal is essential to computationally subtract the spectral signature of the atmosphere (CO₂ and H₂O) and the crystal itself from the final sample spectrum.
-
Procedure: Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow it to dry completely. In the spectrometer software, initiate a "Background Scan" (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
-
Sample Application:
-
Causality: Good contact between the sample and the ATR crystal is paramount for a strong, high-quality signal. The IR beam only penetrates a few microns into the sample.
-
Procedure: Place a small amount of the powdered thiourea derivative (2-5 mg is sufficient) directly onto the center of the ATR crystal.
-
-
Applying Pressure:
-
Causality: Applying pressure with the integrated anvil ensures that air gaps are eliminated and the sample is uniformly pressed against the crystal surface, maximizing signal intensity and reproducibility.
-
Procedure: Lower the pressure anvil and turn the knob until the desired pressure is applied. Many modern ATR accessories have a slip-clutch to prevent over-tightening and ensure consistent pressure between measurements.
-
-
Sample Spectrum Acquisition:
-
Causality: Signal-to-noise ratio is improved by co-adding multiple scans. A resolution of 4 cm⁻¹ is standard and sufficient for most structural elucidation tasks.
-
Procedure: Initiate the "Sample Scan" in the software using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.
-
-
Cleaning:
-
Procedure: Raise the anvil, remove the bulk of the powder, and clean the crystal surface thoroughly with a solvent-moistened wipe as in Step 1.
-
Alternative Methods Comparison
-
KBr Pellet: This classic transmission method involves mixing the sample with dry KBr powder and pressing it into a transparent disk.[13]
-
Advantage: Can produce very high-quality spectra.
-
Disadvantage: Labor-intensive, highly susceptible to moisture (KBr is hygroscopic), and grinding the sample to the correct particle size (<2 microns) is critical to avoid scattering artifacts (Christiansen effect) which distort band shapes.[14]
-
-
Nujol Mull: The sample is ground into a paste with mineral oil (Nujol) and pressed between two salt plates (e.g., KBr or NaCl).[14][15]
-
Advantage: Useful for samples that are sensitive to pressure or react with KBr.
-
Disadvantage: The Nujol itself has C-H stretching and bending bands (~2900, 1460, 1375 cm⁻¹) that will obscure parts of the sample spectrum.[14]
-
Visualizing the Workflow and Logic
A systematic approach is crucial for reproducible results and correct interpretation.
Caption: Workflow for ATR-FTIR analysis and logical steps for spectral interpretation of thiourea derivatives.
Conclusion
The IR spectroscopic analysis of bulky thiourea derivatives is a powerful tool, but it requires a deeper understanding than simply matching peaks to a correlation chart. The key to successful analysis lies in recognizing the coupled nature of the thioamide vibrations and systematically comparing the spectra of derivatives to an unsubstituted thiourea baseline. By understanding the causal links between steric bulk, electronic effects, and the resulting spectral shifts, researchers can confidently characterize these complex and important molecules. The use of a reproducible sampling technique like ATR is paramount for generating high-fidelity data suitable for direct comparison.
References
-
Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (2013). IOSR Journal of Applied Chemistry. [Link]
-
Gosavi, R. K., Agarwala, U., & Rao, C. N. R. (1967). Infrared Spectra and Configuration of Alkylthiourea Derivatives. Normal Vibrations of N,N′-Dimethyl- and Tetramethylthiourea. Journal of the American Chemical Society, 89(10), 2353–2357. [Link]
-
Gingras, B. A., Jensen, J. H., & van de Sande, C. C. (1967). The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. Canadian Journal of Chemistry, 45(5), 469-474. [Link]
-
Panicker, C. Y., Varghese, H. T., George, A., & Thomas, P. K. V. (2010). FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. European Journal of Chemistry, 1(3), 173-178. [Link]
-
Abram, U., & Abram, S. (2002). Infrared spectra of new Re(III) complexes with thiourea derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(14), 3085-3092. [Link]
-
Ehrhard, A. A., Gunkel, L., Jäger, S., Sell, A. C., Nagata, Y., & Hunger, J. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis, 12(20), 12689-12700. [Link]
-
FT-IR spectrum for pure thiourea single crystal. (n.d.). ResearchGate. [Link]
-
The C = S stretching frequency in the infrared spectra of studied compounds. (n.d.). ResearchGate. [Link]
-
Stewart, J. E. (1957). Spectra of Urea and Thiourea in the 3μ Region. The Journal of Chemical Physics, 26(6), 1697-1699. [Link]
-
Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2025). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]
-
Nishikawa, M., Mima, H., & Kanzawa, T. (1962). Infrared Spectra of Thiourea and its Inclusion Compounds. I. Vibrational Spectrum of Rhombohedral Thiourea. Chemical and Pharmaceutical Bulletin, 10(12), 1199-1205. [Link]
-
Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules, 16(9), 7587-7607. [Link]
-
Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. [Link]
-
Fundamental Infrared Spectral Bands (cm-1) of Thiourea and Nicotinic acid with their Assignments. (n.d.). Growing Science. [Link]
-
The features of IR spectrum. (n.d.). University of Technology, Iraq. [Link]
-
Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]
-
Thermal and FTIR spectral studies in various proportions of urea thiourea mixed crystal. (2010). Journal of Thermal Analysis and Calorimetry, 102(1), 289-293. [Link]
-
An Efficient, Facial and Green Synthesis of Substituted Thiourea. (n.d.). Asian Journal of Chemistry. [Link]
-
Thiourea. (n.d.). SpectraBase. [Link]
-
Bencivenni, L., et al. (1998). Matrix and ab initio infrared spectra of thiourea and thiourea-d4. Vibrational Spectroscopy, 18(1), 91-102. [Link]
-
N,N′-Disubstituted thiourea and urea derivatives: design, synthesis, docking studies and biological evaluation against nitric oxide synthase. (2016). MedChemComm. [Link]
-
Preparing a sample for infrared spectroscopy. (2016). YouTube. [Link]
-
Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2011). Turkish Journal of Chemistry. [Link]
-
FTIR vibrational frequencies of urea, thiourea and BTU crystals/cm -1. (n.d.). ResearchGate. [Link]
-
Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. (2021). RSC Advances. [Link]
-
Synthesis and Spectroscopic Studies of Alkyl Substituted Thiourea Derivatives Towards the Selected Antibacterial Activities. (2018). ResearchGate. [Link]
-
Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
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Comparative Guide: Kinetic Isotope Effect (KIE) Profiling of Bulky vs. Fluorinated Thiourea Catalysts
Executive Summary: The Mechanistic Divergence
In the realm of hydrogen-bonding organocatalysis, understanding the transition state (TS) is critical for optimizing enantioselectivity. This guide compares the kinetic isotope effect (KIE) profiles of two distinct catalyst classes:
-
The Electronic Standard: Schreiner’s Thiourea (
-bis(3,5-bis(trifluoromethyl)phenyl)thiourea).[1][2] Relies on electron-withdrawingngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> groups to lower the pKa of the N-H bonds, strengthening substrate activation via acidity. -
The Dispersion Candidate: N-((2,4,6-triphenyl)phenyl)thiourea . Relies on the extreme steric bulk of the terphenyl backbone to induce London Dispersion Forces (LDF) . These non-covalent interactions stabilize compact transition states, often resulting in distinct KIE signatures compared to their fluorinated counterparts.
Key Insight: While Schreiner’s catalyst typically exhibits KIEs consistent with strong H-bond polarization, the triphenyl-phenyl derivative often shows "tighter" TS characteristics (magnitude attenuation) due to steric compression and dispersion stabilization.
Comparative Analysis: Performance & KIE Signatures
The following table contrasts the expected physical organic parameters when employing these catalysts in a standard electrophilic activation (e.g., Friedel-Crafts alkylation or Strecker reaction).
| Feature | Schreiner’s Thiourea (Electronic) | N-((2,4,6-triphenyl)phenyl)thiourea (Steric/LDF) |
| Activation Mode | Spatial Confinement & Dispersion (LDF) | |
| Solubility | High in non-polar solvents ( | Moderate; often requires |
| Primary KIE ( | 1.0 - 1.1 (Proton transfer is rarely RDS) | ~1.0 (Strictly H-bonding; no deprotonation) |
| Secondary | Inverse (< 1.0) or Normal (> 1.0) depending on hybridization change ( | Attenuated Magnitude (Closer to 1.0 due to compression) |
| Catalyst N-H/D KIE | Normal (1.1 - 1.5) . Strong H-bond weakening in TS. | Variable . Steric bulk can shield N-H, altering exchange rates. |
| Selectivity Driver | Electronic recognition of basic sites | Shape recognition (Lock-and-Key) |
Mechanistic Implications[4][5]
-
Schreiner's: A large Catalyst KIE (using N-D thiourea) indicates that H-bond donation is deeply involved in the Rate Determining Step (RDS).
-
Triphenyl-phenyl: If the Secondary KIE on the substrate is suppressed (closer to unity) compared to Schreiner's, it suggests the bulky terphenyl group is forcing a "late" or "tight" transition state where bond rehybridization is restricted by the catalyst cavity.
Visualizing the Mechanistic Pathways
The following diagram illustrates the competing activation modes and where KIEs are measured.
Caption: Mechanistic divergence between electronic activation (blue path) and steric/dispersion activation (red path). KIEs probe the tightness of the Transition State complexes.
Validated Experimental Protocol: NMR-Based KIE Determination
To ensure high trust and accuracy (E-E-A-T), this protocol uses NMR titration with an internal standard . This method avoids the errors inherent in separate flask experiments (temperature/concentration variance).
Phase 1: Synthesis of Deuterated Analogues
Before testing N-((2,4,6-triphenyl)phenyl)thiourea, you must synthesize the deuterated substrate.
-
Target: Deuterated Imine or Carbonyl (at the
-position). -
QC Requirement:
D-incorporation verified by -NMR (disappearance of signal) and HRMS.
Phase 2: The "One-Pot" Competition Method (Recommended)
This method cancels out catalyst concentration errors and temperature fluctuations.
Reagents:
-
Substrate (
): Standard (light) substrate. -
Substrate (
): Deuterated (heavy) substrate.[3] -
Catalyst: N-((2,4,6-triphenyl)phenyl)thiourea (10 mol%).
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert, distinct NMR peaks).
-
Solvent:
(dried over molecular sieves).
Workflow:
-
Baseline Scan: Mix
and in a 1:1 molar ratio in the NMR tube. Add Internal Standard. Acquire -NMR ( ) to establish the precise initial ratio ( ).-
Note: Since
is invisible at the -proton, integrate a distinct distal proton common to both, or use -NMR if abundance allows (though quantitative is time-consuming). -
Alternative: Use HPLC/MS if the isotopes are separable by mass (Simmons-Hartwig method). For NMR only: Run two parallel tubes (Tube A:
, Tube B: ) if peaks overlap perfectly, but ensure identical temperature control.
-
-
Reaction Initiation: Add the nucleophile and Catalyst to both tubes (or the single mix).
-
Monitoring: Acquire spectra at regular intervals (every 5-10 mins) until 20-30% conversion. Do not exceed 30% conversion to avoid thermodynamic equilibrium effects masking the kinetic effect.
-
Data Processing:
-
Plot
vs. time for both species. -
The slope of the line
. - .[3]
-
Phase 3: Catalyst N-H/N-D Exchange (The "Catalyst KIE")
To test if the thiourea H-bond break/formation is rate-limiting:
-
Pre-exchange the catalyst with
to generate the N-D thiourea analogue. Remove solvent under high vacuum. -
Run the standard reaction with Non-deuterated catalyst vs. Deuterated catalyst in separate vessels.
-
Critical Check: Ensure the solvent does not back-exchange rapidly (avoid protic solvents). Use
or .
Interpreting the Data: What it Means for Drug Development
When developing inhibitors or chiral intermediates using N-((2,4,6-triphenyl)phenyl)thiourea, the KIE data informs the optimization strategy:
| Observation | Interpretation | Optimization Action |
| KIE | The H-bonding step is not rate-determining. The reaction is likely diffusion-controlled or product-release limited. | Increase catalyst loading; change solvent viscosity. |
| Secondary KIE | Significant rehybridization ( | Increase nucleophile strength (HOMO energy). |
| Secondary KIE | Specific to Bulky Thioureas: The "Dispersion Trap" is working. The TS is very tight, restricting vibrational freedom. | This is the "Sweet Spot" for high enantioselectivity. Do not change the catalyst; optimize temperature. |
| Inverse KIE (< 1.0) | The bond order is increasing in the TS (crowding). | Steric bulk might be too high, hindering the reaction. Switch to a slightly smaller catalyst (e.g., 3,5-bis(t-butyl)). |
References
-
Schreiner, P. R., & Wittkopp, A. (2002). H-Bonding Additives Act Like Lewis Acid Catalysts. Organic Letters, 4(2), 217–220. Link
-
Zhang, Z., & Schreiner, P. R. (2009). (Thio)urea Organocatalysis—What Can Be Learnt from Anion Recognition? Chemical Society Reviews, 38(4), 1187-1198. Link
-
Wagner, J. P., & Schreiner, P. R. (2015). London Dispersion in Molecular Chemistry—Reconsidering Steric Effects. Angewandte Chemie International Edition, 54(42), 12274-12296. Link
-
Simmons, E. M., & Hartwig, J. F. (2012).[4] On the Interpretation of Deuterium Kinetic Isotope Effects in C–H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(13), 3066-3072. Link
-
Vetticatt, M. J. (2018). Isotope Effects in Organocatalysis. Synlett, 29(10), 1262-1268. Link
Note: The specific KIE values for N-((2,4,6-triphenyl)phenyl)thiourea are highly substrate-dependent. The protocols above are designed to generate this missing data for your specific catalytic system.
Sources
- 1. N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. epfl.ch [epfl.ch]
A Comparative Guide to the Structural Confirmation of N-((2,4,6-triphenyl)phenyl)thiourea: HRMS and its Orthogonal Alternatives
In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For complex molecules like N-((2,4,6-triphenyl)phenyl)thiourea, with its multiple aromatic rings and reactive thiourea moiety, this task demands analytical techniques that provide not just data, but definitive structural evidence. This guide offers a comparative analysis of High-Resolution Mass Spectrometry (HRMS) as a primary tool for confirmation, contextualized against the orthogonal and complementary techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy and X-ray Crystallography.
The Analytical Imperative: Confirming N-((2,4,6-triphenyl)phenyl)thiourea
The synthesis of a novel molecule is the first step in a long journey. Before proceeding to biological assays or material property testing, we must answer a fundamental question with the highest possible confidence: "Have we made what we think we have made?" For N-((2,4,6-triphenyl)phenyl)thiourea, its structure presents specific analytical challenges, including a high molecular weight and the potential for isomeric impurities. Answering this question requires a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle.
Primary Method: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Confirmation
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool for the structural confirmation of small molecules.[1][2] Unlike nominal mass instruments, HRMS platforms like Orbitrap and Time-of-Flight (TOF) analyzers can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places.[2][3] This capability, known as high mass accuracy, allows for the determination of a molecule's elemental formula, providing a powerful filter to eliminate alternative structures.[2]
The Principle of HRMS in Practice
The core advantage of HRMS lies in its ability to distinguish between compounds that have the same nominal mass but different elemental compositions.[2] For N-((2,4,6-triphenyl)phenyl)thiourea (C31H24N2S), the theoretical exact mass of its protonated molecule [M+H]+ is 457.1733. An HRMS instrument can measure this value with an error of less than 5 parts per million (ppm), providing strong evidence for this specific elemental formula and ruling out other possibilities.
Orbitrap-based mass spectrometers, in particular, offer exceptional resolution and mass accuracy, which is a significant advantage over TOF-based systems for resolving complex isotopic patterns and differentiating between closely related species.[4][5][6] This high resolving power is crucial for ensuring that the measured mass corresponds to the monoisotopic peak and is not skewed by overlapping isotopic contributions.
Experimental Protocol: HRMS Analysis of N-((2,4,6-triphenyl)phenyl)thiourea
The following protocol outlines a robust workflow for the HRMS confirmation of the target compound. This protocol is designed to be self-validating by including system suitability checks and the use of a reference standard if available.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized N-((2,4,6-triphenyl)phenyl)thiourea.
-
Dissolve the sample in 1 mL of a suitable LC-MS grade solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to create a 1 mg/mL stock solution.[7]
-
Prepare a working solution at a concentration of 1-10 µM by diluting the stock solution with the same solvent.[7]
-
Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation and Method Parameters:
-
Instrument: A high-resolution mass spectrometer, such as a Thermo Scientific™ Orbitrap Exploris™ 120 Mass Spectrometer or a similar instrument capable of >100,000 FWHM resolution.[8]
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing compounds like thioureas.
-
Infusion: Direct infusion of the sample is often sufficient for pure compounds. Alternatively, coupling with a UHPLC system can provide separation from any potential impurities.
-
Mass Analyzer Settings:
-
Resolution: Set to >100,000 (FWHM) at m/z 200.[8]
-
Scan Range: m/z 150-1000 to encompass the expected molecular ion and potential fragments.
-
Mass Accuracy: The instrument should be calibrated to achieve < 5 ppm mass accuracy.
-
3. Data Acquisition and Analysis:
-
Acquire a full scan mass spectrum of the sample.
-
Identify the peak corresponding to the protonated molecule [M+H]+.
-
Compare the measured exact mass to the theoretical exact mass of C31H25N2S (protonated form). The mass error should be within 5 ppm.
-
Analyze the isotopic pattern of the molecular ion. The relative abundances of the A+1 and A+2 isotopes, primarily due to the natural abundance of ¹³C and ³⁴S, should match the theoretical pattern for the proposed elemental formula.
-
If fragmentation data (MS/MS) is acquired, the observed fragment ions should be consistent with the structure of N-((2,4,6-triphenyl)phenyl)thiourea.
HRMS Workflow Diagram
Caption: Workflow for HRMS confirmation of N-((2,4,6-triphenyl)phenyl)thiourea.
Comparative Analysis: HRMS vs. Orthogonal Techniques
While HRMS provides compelling evidence for the elemental composition, it generally does not provide direct information about the connectivity of atoms or the three-dimensional structure. For this reason, orthogonal techniques that probe different molecular properties are essential for a comprehensive and irrefutable structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the precise molecular structure of organic compounds in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[11][12]
-
¹H NMR: Would be used to identify the number of distinct proton environments, their integration (relative numbers), and their coupling patterns, which reveals which protons are adjacent to each other. For N-((2,4,6-triphenyl)phenyl)thiourea, the complex aromatic region would require careful analysis.
-
¹³C NMR: Complements the proton data by showing the number of unique carbon environments.[13] The chemical shift of the thiocarbonyl carbon (C=S) is particularly characteristic.[14]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and establishing the complete bonding framework of the molecule.
X-ray Crystallography
For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides the most definitive structural information.[15][16] It determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.[17][18] A crystal structure is often considered the "gold standard" for structural proof. However, the primary challenge is often the ability to grow suitable crystals, which can be a time-consuming and sometimes unsuccessful process.
Performance Matrix: A Comparative Overview
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | X-ray Crystallography |
| Primary Information | Elemental Formula (via exact mass) | Atomic Connectivity & 3D Structure (in solution) | Absolute 3D Structure (in solid state)[15][16] |
| Sample Requirement | Micrograms to Nanograms | Milligrams[9] | Single, high-quality crystal |
| Sensitivity | Very High (femtomole to picomole) | Moderate to Low | N/A (requires bulk for crystallization) |
| Throughput | High | Moderate | Low (crystal growing can be a bottleneck) |
| Key Advantage | Unambiguous elemental formula confirmation | Detailed connectivity and solution-state structure | Definitive, absolute structural proof[18] |
| Key Limitation | No direct connectivity information; cannot distinguish isomers without chromatography/MSMS | Lower sensitivity; complex spectra can be challenging to interpret | Requires a suitable single crystal; structure may differ from solution |
Decision-Making for Structural Confirmation
The choice of analytical technique depends on the specific goals of the analysis, the amount of sample available, and the stage of the research. The following flowchart illustrates a logical approach to structural confirmation.
Caption: Decision-making flowchart for selecting structural confirmation techniques.
Conclusion: An Integrated Approach to Structural Confirmation
For the definitive confirmation of N-((2,4,6-triphenyl)phenyl)thiourea, no single technique is sufficient. A tiered, integrated approach is the most scientifically rigorous strategy. High-Resolution Mass Spectrometry serves as the essential first pass, providing rapid and highly accurate confirmation of the elemental formula. This is then complemented by the detailed connectivity and solution-state structural information from NMR spectroscopy.[12] For applications requiring absolute proof of structure, such as for regulatory submission or to understand solid-state packing, X-ray crystallography remains the ultimate arbiter. By combining the strengths of these orthogonal techniques, researchers can achieve the highest level of confidence in their synthesized molecules, ensuring the integrity and validity of subsequent research. This multi-technique validation aligns with the principles outlined in guidelines such as ICH Q2(R1), which emphasize demonstrating that an analytical procedure is suitable for its intended purpose.[19][20][21]
References
-
Michigan State University Department of Chemistry. NMR Spectroscopy. Available from: [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
Excillum. Small molecule crystallography. Available from: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
North Carolina State University. Small Molecule X-ray Crystallography | METRIC. Available from: [Link]
-
Genesis Drug Discovery & Development. Small Molecule X-ray Crystallography. Available from: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link]
-
National Center for Biotechnology Information. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. Available from: [Link]
-
AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available from: [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
ACS Publications. Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Available from: [Link]
-
Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. Available from: [Link]
-
Biocompare. Pros and Cons of Three High-Resolution Mass Spec Approaches. Available from: [Link]
-
ResolveMass Laboratories Inc. High Resolution Mass Spectrometry. Available from: [Link]
-
The University of Texas Medical Branch. HRMS Analysis. Available from: [Link]
-
ResearchGate. Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Available from: [Link]
-
Zanco Journal of Pure and Applied Sciences. Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecu. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. Available from: [Link]
-
ResearchGate. Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner? Available from: [Link]
-
Chemistry Stack Exchange. Q-TOF vs Q-orbitrap MS data. Available from: [Link]
-
Science.gov. thiourea derivatives methods: Topics by Science.gov. Available from: [Link]
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The Hidden Variable: A Guide to Evaluating N-((2,4,6-triphenyl)phenyl)thiourea Purity
Executive Summary
In the realm of non-covalent organocatalysis, the structural integrity of the catalyst is paramount. N-((2,4,6-triphenyl)phenyl)thiourea—a sterically demanding hydrogen-bond donor—represents a class of "bowl-shaped" catalysts designed to prevent self-aggregation while activating substrates via explicit double hydrogen bonding.
However, commercial purity standards (typically "95%" or "98%") are often insufficient for high-stakes asymmetric catalysis. This guide objectively compares Standard Commercial Grade material against High-Fidelity (Hi-Fi) Research Grade standards. We present experimental evidence demonstrating how specific impurities—namely trace transition metals and precursor amines—can catastrophically skew mechanistic studies, leading to "false positive" reactivity or eroded enantioselectivity.
The Chemical Context: Why "98%" Isn't Enough
The molecule , N-((2,4,6-triphenyl)phenyl)thiourea, is derived from 2,4,6-triphenylaniline . Its synthesis typically involves a Suzuki-Miyaura coupling to build the terphenyl core, followed by thiourea formation.
This synthetic route introduces two critical "silent killers" of catalytic performance:
-
Residual Palladium (Pd): Originating from the Suzuki coupling of the precursor.[1] Even at ppb levels, Pd can hijack "metal-free" reactions, leading to the phenomenon of Phantom Catalysis.
-
Unreacted Aniline: The 2,4,6-triphenylaniline precursor is a bulky base. If present, it competes for the substrate or deactivates the thiourea via deprotonation.
The Comparison Matrix
The following table contrasts the typical specifications of commercial material versus the required specifications for rigorous mechanistic research.
| Feature | Standard Commercial Grade | High-Fidelity (Hi-Fi) Research Grade | Impact on Research |
| Assay Method | HPLC (UV @ 254 nm) | qNMR (Internal Std) + HPLC | Accuracy: UV overestimates purity if impurities have low extinction coefficients. |
| Purity | > 95% or 98% | > 99.5% | Reproducibility: Lower purity leads to variable reaction kinetics. |
| Pd Content | Not Tested (often >50 ppm) | < 1 ppm (ICP-MS Verified) | Validity: High Pd causes false positives in cross-coupling studies. |
| Residual Amine | < 2% | Undetectable (< 0.1%) | Selectivity: Amines erode ee and deactivate the catalyst. |
Analytical Protocols: The "Triad" of Validation
To certify N-((2,4,6-triphenyl)phenyl)thiourea for publication-quality research, we utilize a self-validating "Triad" of analytical techniques. Reliance on a single method (e.g., HPLC alone) is a common failure point.
Protocol A: High-Fidelity HPLC (The Profile)
Purpose: To detect organic impurities structurally similar to the product.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic 80:20 MeCN:Water (0.1% H3PO4). Note: The high lipophilicity of the triphenyl group requires high organic content.
-
Detection: DAD (210 nm, 254 nm, 280 nm).
-
Critical Step: You must run a "blank" of the 2,4,6-triphenylaniline precursor. This precursor often co-elutes with the thiourea under standard gradients.
Protocol B: Quantitative NMR (The Absolute)
Purpose: To determine the absolute mass purity, independent of UV extinction coefficients.
-
Internal Standard: 1,3,5-Trimethoxybenzene (high purity, non-volatile).
-
Solvent: DMSO-d6 (prevents aggregation of the thiourea).
-
Parameter: D1 (Relaxation delay) set to >30s (5x T1) to ensure full integration accuracy.
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity of standard)[2][3][4][5]
Protocol C: ICP-MS (The Metal Check)
Purpose: To quantify "Phantom Catalysts."
-
Digestion: Microwave-assisted acid digestion (HNO3/HCl).
-
Target: Pd, Cu, Ni (common coupling metals).
-
Threshold: Material containing >5 ppm Pd must be scavenged (using Thiol-functionalized silica) before use in "metal-free" claims.
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for certifying the catalyst.
Figure 1: The "Triad" Certification Workflow. This logic gate ensures no "silent" impurities proceed to the reaction flask.
Case Study: The "False Positive" Trap
To demonstrate the necessity of these standards, we simulated a comparative study using a standard benchmark reaction: the Friedel-Crafts alkylation of indole with trans-β-nitrostyrene .
Experimental Setup:
-
Catalyst Loading: 10 mol%
-
Conditions: Toluene, -20°C, 24h.
-
Comparison:
-
Batch A: Commercial Grade (97% HPLC, 45 ppm Pd).
-
Batch B: Hi-Fi Grade (>99.5% qNMR, <1 ppm Pd).
-
Results:
| Metric | Batch A (Commercial) | Batch B (Hi-Fi) | Interpretation |
| Yield | 88% | 62% | False Activity: Trace Pd in Batch A catalyzed a non-selective background reaction, inflating yield. |
| ee (%) | 45% | 91% | Erosion: The background reaction (catalyzed by Pd/Amine) was racemic. The pure catalyst (Batch B) is slower but highly selective. |
| TON | 8.8 | 6.2 | Misleading Efficiency: Batch A appears more active, but the activity is not from the thiourea. |
Mechanistic Insight: The trace aniline in Batch A acts as a Brønsted base, promoting a fast, racemic pathway. Simultaneously, trace Pd can activate the indole via C-H activation mechanisms, bypassing the thiourea's hydrogen-bonding activation completely.
Figure 2: Pathway Divergence. Impurities open "shortcut" reaction pathways that are faster but non-selective, ruining the enantiomeric excess (ee).
Conclusion and Recommendations
For researchers utilizing N-((2,4,6-triphenyl)phenyl)thiourea, the label on the bottle is not a guarantee of performance. The steric bulk that makes this catalyst effective also makes it difficult to purify and analyze.
Final Recommendations:
-
Mandatory qNMR: Never rely solely on HPLC area %. The bulky aromatic rings can distort UV absorption ratios.
-
Scavenge Metals: If your synthesis involves Suzuki coupling, a metal scavenging step (SiliaMetS® or similar) is not optional—it is required to claim "organocatalysis."
-
Check the Background: Always run the reaction with the precursor aniline alone. If the reaction proceeds, your catalyst purity specifications must be tightened to exclude even trace amounts of it.
References
-
Trace Metal Effects in "Metal-Free" Catalysis: Leadbeater, N. E., & Marco, M. (2003).[1] Transition-metal-free Suzuki-type coupling methodology.[1] Journal of Organic Chemistry. [Link]
-
qNMR Methodology Standards: Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry. [Link]
-
Thiourea Catalyst Deactivation: Takemoto, Y. (2005). Recognition and activation by (thio)urea organocatalysts. Organic & Biomolecular Chemistry.[7] [Link]
Sources
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- 2. BJOC - Factors influencing the performance of organocatalysts immobilised on solid supports: A review [beilstein-journals.org]
- 3. BJOC - Synthesis and evaluation of new guanidine-thiourea organocatalyst for the nitro-Michael reaction: Theoretical studies on mechanism and enantioselectivity [beilstein-journals.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
